molecular formula C10H9BrO2 B1278666 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 55580-08-0

7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B1278666
CAS No.: 55580-08-0
M. Wt: 241.08 g/mol
InChI Key: JMIWCASGALGDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWCASGALGDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443458
Record name 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55580-08-0
Record name 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55580-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55580-08-0

This technical guide provides a comprehensive overview of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a brominated benzoxepine derivative. The presence of the bromine atom and the ketone group makes it a versatile intermediate for further chemical modifications.[1] Its core structure is a fusion of a benzene ring and a seven-membered oxepine ring.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 55580-08-0[2]
Molecular Formula C₁₀H₉BrO₂[2]
Molecular Weight 241.08 g/mol [2]
Appearance Data not publicly available
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Data not publicly available

Synthesis and Spectroscopic Data

A potential synthetic approach could involve the intramolecular cyclization of a brominated phenoxypropanoic acid derivative. This is a common strategy for the formation of seven-membered heterocyclic rings.

Hypothetical Experimental Workflow for Synthesis

G StartingMaterial 4-Bromophenol Intermediate1 Ethyl 3-(4-bromophenoxy)propanoate StartingMaterial->Intermediate1 Williamson Ether Synthesis (Ethyl 3-bromopropanoate, K2CO3) Intermediate2 3-(4-Bromophenoxy)propanoic acid Intermediate1->Intermediate2 Hydrolysis (NaOH, H2O/EtOH) Target This compound Intermediate2->Target Intramolecular Friedel-Crafts Acylation (Polyphosphoric acid, heat) G cluster_0 Compound Synthesis and Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Compound This compound Derivatives Synthesis of Derivatives Compound->Derivatives Screening High-Throughput Screening (e.g., cell-based assays, enzyme assays) Derivatives->Screening Hit_ID Hit Identification Screening->Hit_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Hit_ID->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA, CRISPR) Pathway_Analysis->Target_Validation

References

An In-depth Technical Guide on the Physical Properties of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a compound of interest in pharmaceutical research and development. Due to its unique benzoxepin structure, it serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and anti-inflammatory drug discovery.[1][2] This document compiles available quantitative data, outlines general experimental protocols for the determination of key physical properties, and presents a logical workflow for the characterization of such a compound.

Core Physical Properties

A summary of the available physical and chemical properties for this compound is presented below. It is important to note that while some properties are readily available from chemical suppliers, others such as density and specific solubility data are not extensively reported in publicly accessible literature.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂Chem-Impex[2], HDH Pharma Inc.[3]
Molecular Weight 241.08 g/mol Chem-Impex[2], HDH Pharma Inc.[3]
Appearance Yellow liquidChem-Impex[2]
Boiling Point 118-127 °C at 5 mmHgChem-Impex[1][2]
CAS Number 55580-08-0Chem-Impex[1][2], HDH Pharma Inc.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, the following sections describe standard methodologies that can be employed for the determination of boiling point and solubility for a liquid organic compound of this nature.

1. Determination of Boiling Point at Reduced Pressure

Given that the known boiling point is provided at a reduced pressure (5 mmHg), a vacuum distillation setup is appropriate for verification.

  • Apparatus: A micro-distillation apparatus, including a pear-shaped flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a vacuum pump, and a manometer. A heating mantle with a stirrer is used for heating.

  • Procedure:

    • A small sample (1-2 mL) of this compound is placed in the distillation flask along with a small magnetic stir bar.

    • The apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.

    • The vacuum pump is connected and the system is slowly evacuated to the desired pressure, monitored by the manometer.

    • Once the pressure is stable, the heating mantle is turned on and the sample is gently heated with continuous stirring.

    • The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.

2. Determination of Solubility

A qualitative solubility test can be performed to understand the compound's behavior in various solvents.

  • Apparatus: Small test tubes, vortex mixer, and a set of standard laboratory solvents.

  • Procedure:

    • Approximately 0.1 mL of this compound is added to a series of test tubes.

    • To each test tube, 2 mL of a different solvent (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, toluene, hexane) is added.

    • The test tubes are agitated using a vortex mixer for 1-2 minutes.

    • The mixture is then allowed to stand and observed for the formation of a single homogeneous phase (soluble), two separate phases (insoluble), or partial dissolution (partially soluble).

    • Observations are recorded for each solvent.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel or synthesized organic compound like this compound. This provides a logical sequence of steps a researcher would typically follow.

G General Workflow for Chemical Compound Characterization A Synthesis of Target Compound B Purification (e.g., Chromatography, Distillation) A->B C Structural Elucidation B->C E Purity Assessment (e.g., HPLC, GC) B->E D Spectroscopic Analysis (NMR, IR, Mass Spectrometry) C->D K Data Analysis and Reporting D->K F Physical Property Determination E->F J Biological Activity Screening E->J G Melting/Boiling Point F->G H Solubility F->H I Density F->I G->K H->K I->K J->K

References

In-Depth Technical Guide: 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and potential biological significance of the heterocyclic compound 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This molecule is of significant interest as a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system.

Core Physicochemical Properties

This compound is a substituted benzoxepine derivative. The presence of a bromine atom and a ketone functional group makes it a reactive intermediate for a variety of organic transformations. A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Weight 241.08 g/mol [1]
Molecular Formula C₁₀H₉BrO₂[1]
CAS Number 55580-08-0[1]

Synthesis and Characterization

G cluster_synthesis Synthetic Workflow Precursors Precursors Cyclization Cyclization Precursors->Cyclization Formation of Benzoxepine Ring Bromination Bromination Cyclization->Bromination Introduction of Bromine Purification Purification Bromination->Purification e.g., Column Chromatography Target_Molecule This compound Purification->Target_Molecule

Caption: Generalized Synthetic Workflow.

Experimental Protocols for Characterization

Following synthesis, the identity and purity of this compound would be confirmed using standard analytical techniques. Below are detailed, generalized methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals would include aromatic protons, and aliphatic protons of the oxepine ring, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals would correspond to the different carbon environments, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the seven-membered ring.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, for instance, one equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Protocol:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, confirming the molecular weight.

    • Further fragmentation (MS/MS) can be performed to analyze the characteristic breakdown of the molecule, which would likely involve cleavages adjacent to the carbonyl group and within the oxepine ring.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the synthesized compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Stationary Phase: A C18 reversed-phase column is typically suitable.

  • Protocol:

    • Dissolve a small amount of the compound in the mobile phase.

    • Inject the sample onto the column.

    • Run a gradient or isocratic elution to separate the compound from any impurities.

    • Monitor the elution profile using the UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

    • The purity is determined by the relative area of the main peak.

Potential Applications in Drug Discovery and Neuroscience

Benzoxepine derivatives are recognized for their diverse pharmacological activities.[3][4] The core structure is a key feature in several biologically active natural products and synthetic compounds.[2][5] Specifically, compounds with the benzoxepine scaffold have been explored for their potential as:

  • Antidepressants and Anxiolytics: The unique three-dimensional shape of the benzoxepine ring system allows for interaction with various receptors and transporters in the central nervous system.[6]

  • Neuroprotective Agents: Some benzoxepine derivatives have shown promise in models of neurological disorders.[6]

  • Anti-inflammatory Agents: The benzoxepine moiety has been incorporated into molecules designed to have anti-inflammatory properties.[6]

While the specific biological targets of this compound have not been explicitly identified in the reviewed literature, its structural similarity to other pharmacologically active benzoxepines suggests its potential as a scaffold for developing novel modulators of CNS targets. The bromine atom provides a convenient handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Involvement

Given the interest in benzoxepines for neurological disorders, a logical starting point for investigating the mechanism of action of novel derivatives would be to screen them against signaling pathways known to be dysregulated in these conditions.

G cluster_pathway Potential CNS Signaling Pathways for Investigation Compound This compound Derivative Library Target Putative CNS Target (e.g., GPCR, Ion Channel, Enzyme) Compound->Target Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) Signaling_Cascade->Cellular_Response Functional Outcome

Caption: Investigational Logic for Biological Activity.

Conclusion

This compound is a valuable chemical entity with significant potential for the development of new therapeutic agents. Its defined physicochemical properties and reactive nature make it an ideal starting point for medicinal chemistry campaigns. Further research is warranted to fully elucidate its synthetic accessibility, detailed analytical profile, and specific biological activities. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzoxepine derivatives.

References

Elucidating the Molecular Architecture: A Technical Guide to the Structure of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a key intermediate in the synthesis of novel therapeutics, particularly in the realm of neuropharmacology. Due to the limited availability of publicly accessible experimental spectroscopic data for this specific molecule, this paper will present a detailed, generalized methodology based on established principles of analytical chemistry. The presented data is hypothetical and intended to serve as a guide for researchers who have synthesized this compound and are undertaking its characterization.

Molecular Structure and Physicochemical Properties

This compound possesses a tricyclic core, featuring a benzene ring fused to a seven-membered oxepine ring. The bromine substituent on the aromatic ring and the ketone functional group are key features that influence its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Yellow Liquid (Reported)
Boiling Point 118-127 °C at 5 mmHg (Reported)
CAS Number 55580-08-0

Spectroscopic Analysis for Structure Elucidation

A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is essential for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required for complete assignment of all proton and carbon signals.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.85d1H2.5H-6
7.50dd1H8.5, 2.5H-8
6.95d1H8.5H-9
4.25t2H6.5H-2
2.90t2H7.0H-4
2.20p2H6.8H-3

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
195.0CC-5 (C=O)
160.0CC-9a
138.0CHC-8
135.0CHC-6
121.0CHC-9
118.0CC-5a
115.0CC-7 (C-Br)
70.0CH₂C-2
40.0CH₂C-4
25.0CH₂C-3

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a 500 MHz spectrometer. Use a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of all protons. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger sample size (50-100 mg) may be necessary for a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): Perform standard 2D NMR experiments to establish correlations.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

Mandatory Visualization: Molecular Structure

hmbc_correlations cluster_structure Key HMBC Correlations C5a C5a C6 C6 C7 C7 C8 C8 C9 C9 C9a C9a C2 C2 C3 C3 C4 C4 C5 C5 O1 O1 Br Br H6 H-6 H6->C5a H6->C8 H8 H-8 H8->C6 H8->C9a H9 H-9 H9->C5a H9->C7 H2 H-2 H2->C9a H2->C4 H4 H-4 H4->C5a H4->C2 H4->C5 workflow cluster_workflow Structure Elucidation Workflow start Purified Compound ms Mass Spectrometry (MS) - Molecular Formula (HRMS) - Fragmentation Pattern start->ms ir Infrared (IR) Spectroscopy - Functional Group ID (C=O, C-O, Aromatic) start->ir nmr_1d 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Chemical Shifts, Integrals start->nmr_1d analysis Data Integration & Analysis - Combine all spectral data ms->analysis ir->analysis nmr_2d 2D NMR (COSY, HSQC, HMBC) - Connectivity - C-H Correlations nmr_1d->nmr_2d nmr_2d->analysis structure Final Structure Confirmation analysis->structure

Spectroscopic Profile of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected spectroscopic data for the compound 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This key intermediate is of significant interest in medicinal chemistry and drug development, particularly as a scaffold for novel therapeutic agents. Accurate and detailed spectral analysis is crucial for confirming its structure, purity, and for its application in further synthetic endeavors.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₉BrO₂ Molecular Weight: 241.08 g/mol CAS Number: 55580-08-0

Spectroscopic Data

The following tables summarize the predicted and expected spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents predicted ¹H NMR spectral data.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.91 - 7.85m1HAromatic H
7.54 - 7.48m1HAromatic H
6.98d, J=8.5 Hz1HAromatic H
4.25t, J=6.6 Hz2H-OCH₂-
2.91t, J=6.9 Hz2H-C(=O)CH₂-
2.23quin, J=6.8 Hz2H-CH₂CH₂CH₂-

Prediction Source: iChemical. Note: This is a predicted spectrum and should be confirmed with experimental data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
Data Not AvailableC=O
Data Not AvailableAromatic C-Br
Data Not AvailableAromatic C-O
Data Not AvailableAromatic C-H
Data Not AvailableAromatic C-C
Data Not Available-OCH₂-
Data Not Available-C(=O)CH₂-
Data Not Available-CH₂CH₂CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1680C=O (ketone) stretch
~1600, ~1475Aromatic C=C stretch
~1250Aryl-O-C stretch
~1100C-O stretch
~800-600C-Br stretch
Mass Spectrometry (MS)
m/zIon
~240[M]⁺ (with ⁷⁹Br)
~242[M+2]⁺ (with ⁸¹Br)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

  • Mass Analysis: The ionized molecules and fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 7-Bromo-3,4-dihydro- benzo[b]oxepin-5(2H)-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Lacking definitive quantitative data on the solubility of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one in publicly available literature, this technical guide provides a framework for researchers, scientists, and drug development professionals to determine its solubility in common organic solvents. The guide outlines the theoretical considerations based on the compound's structure, a detailed experimental protocol for solubility determination, and a workflow for this process.

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (C₁₀H₉BrO₂) is a moderately polar molecule. Its polarity arises from the presence of a ketone and an ether functional group, as well as the bromine atom, which introduces a dipole moment. However, the molecule also possesses a significant nonpolar aromatic ring and aliphatic portion, which will influence its solubility in nonpolar solvents.

Based on its structure, the following solubility trends in various organic solvents can be anticipated:

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polarity of these solvents can effectively solvate the polar regions of the target molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to hydrogen bond may be less critical for this molecule, but their overall polarity should allow for good solubility.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThese solvents offer a balance of polarity and nonpolar character, making them good candidates for dissolving the compound.
Nonpolar Toluene, Hexane, CyclohexaneLow to ModerateThe nonpolar nature of these solvents will interact favorably with the hydrocarbon portions of the molecule, but may not be sufficient to overcome the polarity of the functional groups.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the equilibrium solubility method, specifically the shake-flask technique, is considered the gold standard and is recommended.[3][4][5] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:
  • This compound (solute)

  • Selected organic solvents (e.g., as listed in Table 1)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis (using HPLC):

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Develop a suitable HPLC method to separate and quantify the compound.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample from the saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start prep_solute Prepare Solute (this compound) start->prep_solute prep_solvents Select Organic Solvents start->prep_solvents add_excess Add Excess Solute to Solvents in Vials prep_solute->add_excess prep_solvents->add_excess equilibrate Equilibrate (Constant Temperature Shaking) add_excess->equilibrate sediment Sedimentation equilibrate->sediment sample Sample and Filter Supernatant sediment->sample hplc Analyze Concentration (HPLC) sample->hplc data Report Solubility Data hplc->data end End data->end

References

An In-depth Technical Guide to the Synthesis of Starting Materials for 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and detailed experimental protocols for the preparation of key starting materials required for the synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This valuable intermediate is utilized in the development of various pharmaceutical compounds. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to efficiently synthesize these materials.

Synthetic Strategy Overview

The primary and most direct route to this compound involves a three-step sequence commencing with readily available starting materials: γ-butyrolactone and 4-bromophenol. The overall synthetic pathway is illustrated below.

Synthesis_Pathway gamma-Butyrolactone gamma-Butyrolactone Ethyl 4-bromobutyrate Ethyl 4-bromobutyrate gamma-Butyrolactone->Ethyl 4-bromobutyrate  HBr, Ethanol   Ethyl 4-(4-bromophenoxy)butanoate Ethyl 4-(4-bromophenoxy)butanoate Ethyl 4-bromobutyrate->Ethyl 4-(4-bromophenoxy)butanoate 4-Bromophenol 4-Bromophenol 4-Bromophenol->Ethyl 4-(4-bromophenoxy)butanoate  Williamson Ether  Synthesis   4-(4-bromophenoxy)butanoic acid 4-(4-bromophenoxy)butanoic acid Ethyl 4-(4-bromophenoxy)butanoate->4-(4-bromophenoxy)butanoic acid  Hydrolysis   This compound This compound 4-(4-bromophenoxy)butanoic acid->this compound  Intramolecular  Friedel-Crafts  Acylation  

Caption: Overall synthetic pathway for this compound.

The synthesis commences with the formation of ethyl 4-bromobutyrate from γ-butyrolactone. This is followed by a Williamson ether synthesis reaction between ethyl 4-bromobutyrate and 4-bromophenol to yield ethyl 4-(4-bromophenoxy)butanoate. Subsequent hydrolysis of the ester furnishes 4-(4-bromophenoxy)butanoic acid, the direct precursor to the target molecule. The final step is an intramolecular Friedel-Crafts acylation of this carboxylic acid to afford this compound.

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 4-bromobutyrate

This procedure outlines the synthesis of ethyl 4-bromobutyrate from γ-butyrolactone.[1]

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Add_gamma-butyrolactone Add γ-butyrolactone to a three-necked flask Introduce_HBr Slowly introduce dry HBr gas Add_gamma-butyrolactone->Introduce_HBr Stir_and_Heat Stir and heat the reaction mixture Introduce_HBr->Stir_and_Heat Add_Ethanol Add absolute ethanol Stir_and_Heat->Add_Ethanol Continue_Stirring Continue stirring until reaction is complete Add_Ethanol->Continue_Stirring Wash_with_Water Wash with deionized water Continue_Stirring->Wash_with_Water Neutralize Neutralize with saturated NaHCO3 solution Wash_with_Water->Neutralize Separate_and_Dry Separate organic layer and dry Neutralize->Separate_and_Dry Product Ethyl 4-bromobutyrate Separate_and_Dry->Product

Caption: Workflow for the synthesis of Ethyl 4-bromobutyrate.

Materials:

  • γ-butyrolactone

  • Dry hydrogen bromide (HBr) gas

  • Absolute ethanol

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate or molecular sieves)

Procedure:

  • To a 500 mL three-necked flask, add 200 g of γ-butyrolactone.

  • Maintain the temperature at 20 ± 5 °C and slowly introduce 226 g of dry hydrogen bromide gas (1.2 molar equivalents).

  • After the addition of HBr, raise the temperature to 40 ± 5 °C and continue stirring for 1 ± 0.5 hours.

  • Add 140 mL of absolute ethanol (1.06 molar equivalents) to the reaction mixture.

  • Continue to stir at 40 ± 5 °C until the reaction is complete (monitoring by TLC or GC is recommended).

  • After the reaction is complete, add 200 mL of deionized water and stir thoroughly.

  • Allow the layers to separate and collect the lower organic phase.

  • Wash the organic layer with a saturated NaHCO₃ solution until the pH is neutral (pH 7.0).

  • Separate the organic layer and wash it again with 200 mL of deionized water.

  • Dry the organic layer over a suitable drying agent.

  • The product, ethyl 4-bromobutyrate, is obtained as a liquid.

Quantitative Data:

ParameterValue
Yield93.47%[1]
Purity (GC)98.27%[1]
¹H NMR (CDCl₃) δ (ppm): 1.22 (t, 3H, J = 7.15 Hz), 2.13 (m, 2H, J = 6.80 Hz), 2.45 (t, 2H, J = 7.15 Hz), 3.43 (t, 2H, J = 6.44 Hz), 4.10 (q, 2H, J = 7.25 Hz).[1]
Step 2: Synthesis of 4-(4-bromophenoxy)butanoic acid

This two-part step involves the Williamson ether synthesis to form ethyl 4-(4-bromophenoxy)butanoate, followed by its hydrolysis to the corresponding carboxylic acid.

Part A: Synthesis of Ethyl 4-(4-bromophenoxy)butanoate

Materials:

  • 4-bromophenol

  • Ethyl 4-bromobutyrate

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenol in a suitable solvent such as acetone or DMF.

  • Add an excess of anhydrous potassium carbonate to the solution.

  • To this suspension, add ethyl 4-bromobutyrate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • After cooling, filter off the potassium carbonate and wash the solid with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Part B: Hydrolysis of Ethyl 4-(4-bromophenoxy)butanoate

Materials:

  • Ethyl 4-(4-bromophenoxy)butanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 4-(4-bromophenoxy)butanoate in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture at reflux for 1-2 hours, or until the hydrolysis is complete (monitor by TLC).[2]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude 4-(4-bromophenoxy)butanoic acid can be recrystallized from a suitable solvent (e.g., aqueous ethanol or toluene).

Quantitative Data: While specific yields for these exact transformations were not found in the search results, similar Williamson ether syntheses and ester hydrolyses typically proceed in high yields, often exceeding 80-90% for each step.

Step 3: Intramolecular Friedel-Crafts Acylation to this compound

This final step involves the cyclization of 4-(4-bromophenoxy)butanoic acid to the target molecule using a strong acid catalyst. A procedure adapted from the cyclization of a similar compound using methanesulfonic acid is provided below.[3]

Step3_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Add_MSA Add methanesulfonic acid to a conical vial Heat_MSA Stir and heat MSA to 85-100 °C Add_MSA->Heat_MSA Add_Acid Add 4-(4-bromophenoxy)butanoic acid Heat_MSA->Add_Acid Reflux Stir at reflux for one hour Add_Acid->Reflux Quench Pour reaction mixture into ice-cold water Reflux->Quench Extract Extract with diethyl ether Quench->Extract Wash_and_Dry Wash organic layer and dry Extract->Wash_and_Dry Purify Purify by column chromatography or recrystallization Wash_and_Dry->Purify Product This compound Purify->Product

Caption: Workflow for the intramolecular Friedel-Crafts acylation.

Materials:

  • 4-(4-bromophenoxy)butanoic acid

  • Methanesulfonic acid (MSA)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a conical vial equipped with a spin vane and a condenser, add methanesulfonic acid.

  • Stir and heat the methanesulfonic acid to a temperature between 85-100 °C.

  • Once the temperature is reached, add 4-(4-bromophenoxy)butanoic acid to the hot acid.

  • Stir the reaction mixture at reflux for one hour.

  • After one hour, carefully pour the hot reaction mixture into a test tube containing ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract twice with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative and Spectroscopic Data:

ParameterValue
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
CAS Number 55580-08-0
¹H NMR (CDCl₃) Expected: Aromatic protons (δ 7.0-7.8 ppm), -OCH₂- protons (δ 4.2-4.5 ppm), -CH₂- protons (δ 2.8-3.1 ppm), -CH₂- protons (δ 2.1-2.4 ppm).
¹³C NMR (CDCl₃) Expected: Carbonyl carbon (δ ~195 ppm), aromatic carbons (δ 110-160 ppm), -OCH₂- carbon (δ ~70 ppm), -CH₂- carbons (δ 20-40 ppm).
IR (KBr) Expected: C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), aromatic C-H and C=C stretches.

Note: Specific experimental yields and detailed spectroscopic data for the synthesis of this compound were not explicitly found in the performed searches. The provided spectroscopic data are estimations based on the chemical structure and data for analogous compounds.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of the key starting materials for this compound. The described three-step sequence, starting from γ-butyrolactone and 4-bromophenol, represents a logical and efficient synthetic strategy. The provided experimental protocols, along with the quantitative and spectroscopic data, should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and organic synthesis. While specific yields for some steps require experimental determination, the outlined procedures are based on well-established and reliable chemical transformations.

References

The Benzoxepinone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxepinone scaffold, a seven-membered oxygen-containing heterocyclic ketone, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation allows for interaction with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of benzoxepinone compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with a focus on quantitative data, and an examination of their mechanism of action, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Discovery and History

The history of benzoxepinone-related structures dates back to the early 20th century. The parent dibenzo[b,f]oxepine scaffold was first synthesized in 1911 by Pschorr and Knöffler.[1] However, significant interest in the broader class of benzoxepinone compounds as biologically active molecules has primarily grown in recent decades. This interest has been fueled by the isolation of naturally occurring benzoxepinones with potent biological activities, such as those from the Bauhinia plant family, which have demonstrated antimycobacterial, antimalarial, and tumor growth inhibitory effects.[2] These natural products served as inspiration for the synthetic exploration of a vast chemical space around the benzoxepinone core, leading to the development of numerous derivatives with therapeutic potential.

Synthetic Methodologies

The construction of the benzoxepinone core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the specific benzoxepinone isomer being targeted. Key historical and modern synthetic approaches are detailed below.

Intramolecular Friedel-Crafts Acylation

A classic and widely used method for the synthesis of dibenzo[b,f]oxepin-10(11H)-one and its derivatives is the intramolecular Friedel-Crafts acylation of 2-phenoxy- or 2-aryloxy-phenylacetic acids. This reaction typically employs a strong Lewis acid or a protic acid to promote the cyclization.

Experimental Protocol: Synthesis of Dibenzo[b,f]oxepin-10(11H)-one via Intramolecular Friedel-Crafts Acylation

  • Materials: 2-Phenoxyphenylacetic acid, polyphosphoric acid (PPA).

  • Procedure:

    • A mixture of 2-phenoxyphenylacetic acid (1 equivalent) and polyphosphoric acid (10-20 equivalents by weight) is prepared in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

    • The mixture is heated to 80-100 °C with vigorous stirring for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice with stirring.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold 5% sodium bicarbonate solution and again with water.

    • The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford pure dibenzo[b,f]oxepin-10(11H)-one.

Ullmann Coupling Followed by Ring-Closing Metathesis (RCM)

A more recent and efficient two-step protocol for the synthesis of the dibenzo[b,f]oxepine scaffold involves an initial Ullmann-type coupling to form a diaryl ether with vinyl substituents, followed by a ring-closing metathesis reaction.[2][3][4][5]

Experimental Protocol: Synthesis of a Dibenzo[b,f]oxepine Derivative via Ullmann/RCM Strategy

  • Step 1: Ullmann Coupling

    • Materials: 2-Bromostyrene, 2-hydroxystyrene, copper(I) iodide (CuI), a ligand (e.g., L-proline), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO).

    • Procedure: A mixture of 2-bromostyrene (1 equiv.), 2-hydroxystyrene (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K2CO3 (2 equiv.) in DMSO is heated at 90-110 °C under an inert atmosphere for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Ring-Closing Metathesis

    • Materials: The diaryl ether from Step 1, a Grubbs' catalyst (e.g., Grubbs' second generation), and a dry, degassed solvent (e.g., dichloromethane or toluene).

    • Procedure: The diaryl ether is dissolved in the solvent under an inert atmosphere. The Grubbs' catalyst (1-5 mol%) is added, and the reaction mixture is stirred at room temperature or heated to reflux for 2-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the dibenzo[b,f]oxepine derivative.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction provides another powerful tool for the synthesis of benzoxepinone derivatives. This method involves the palladium-catalyzed cyclization of a vinyl or aryl halide onto a tethered alkene.[6][7][8][9]

Experimental Protocol: Synthesis of a Benzoxepinone via Intramolecular Heck Reaction

  • Materials: A suitable precursor containing an aryl or vinyl halide and a tethered alkene (e.g., an O-allyl-2-bromobenzaldehyde), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3 or a bidentate ligand), a base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • The precursor, palladium catalyst, phosphine ligand, and base are combined in the solvent in a reaction vessel.

    • The mixture is degassed and then heated under an inert atmosphere at 80-120 °C for 4-24 hours.

    • The reaction progress is monitored by TLC or GC-MS.

    • After completion, the reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is evaporated.

    • The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Biological Activity and Quantitative Data

Benzoxepinone derivatives have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents. Their cytotoxicity has been evaluated against various cancer cell lines, and the results are often presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
Bavachinin Analog 17i A549 (Lung)7.72[10]
PC-3 (Prostate)16.08[10]
HCT-116 (Colon)7.13[10]
MCF-7 (Breast)11.67[10]
Benzofurooxepine 2b MCF-7 (Breast)Data not specified
HT-29 (Colon)Data not specified
MDA-MB-231 (Breast)Data not specified
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f PC-3 (Prostate)9.71
NHDF (Normal Fibroblast)7.84
MDA-MB-231 (Breast)12.9
MIA PaCa-2 (Pancreatic)9.58
U-87 MG (Glioblastoma)16.2
2-thiophen-naphtho(benzo)oxazinone 1 HepG2 (Liver)5.9 µg/mL[9]
2-thiophen-naphtho(benzo)oxazinone 5 HepG2 (Liver)3.6 µg/mL[9]
2-thiophen-naphtho(benzo)oxazinone 21 A549 (Lung)9.8 µg/mL[9]
MCF-7 (Breast)3.6 µg/mL[9]

Table 1: Cytotoxicity (IC50) of Selected Benzoxepinone Derivatives against Various Cancer Cell Lines.

Spectroscopic Data

The structural elucidation of benzoxepinone compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)Reference
Dibenzo[b,f]oxepin-10(11H)-one 7.1-8.0 (aromatic protons), 4.2 (CH2)190.5 (C=O), 160.1, 134.5, 132.1, 129.8, 128.7, 125.3, 122.4, 120.9 (aromatic carbons), 45.8 (CH2)~1680 (C=O stretch)210 [M]+General spectral data
Substituted Dibenzo[b,f]oxepine Derivative 4g Not specified165.16, 164.67, 164.44, 163.16, 161.18, 161.15, 157.31, 157.28, 156.11, 156.07, 156.02, 153.42, 149.66, 149.64, 148.72, 148.69, 140.61, 140.50, 136.73, 136.68, 132.77, 130.20, 130.18, 129.30, 129.23, 129.08, 128.68, 128.55, 128.47, 127.20, 126.03, 125.89, 125.27, 125.20, 122.92, 122.75, 122.68, 122.43, 119.47, 116.84, 116.74, 116.69, 116.50, 115.95, 115.77, 112.97, 112.87, 111.21, 111.18, 106.68, 106.66, 55.52, 55.50Not specified465.14824 [M+H]+[8]

Table 2: Spectroscopic Data for Selected Benzoxepinone Compounds.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points to the PI3K/Akt/mTOR signaling pathway as a key target for the anticancer activity of many benzoxepinone derivatives. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzoxepinone Benzoxepinone Compounds Benzoxepinone->PI3K inhibits

Figure 1: Benzoxepinone Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Benzoxepinone compounds are believed to exert their anticancer effects by directly or indirectly inhibiting the activity of phosphoinositide 3-kinase (PI3K), a key enzyme at the top of this signaling cascade. By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step for the activation of downstream effectors like Akt and mTOR. The resulting downregulation of the PI3K/Akt/mTOR pathway leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing apoptosis in cancer cells. The precise molecular interactions between specific benzoxepinone derivatives and the various isoforms of PI3K are an active area of research.

Experimental Workflows

The synthesis and evaluation of benzoxepinone compounds typically follow a structured workflow, from initial synthesis and purification to biological testing.

Experimental_Workflow Synthesis Synthesis of Benzoxepinone (e.g., Friedel-Crafts, Heck, etc.) Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., MTT Assay on Cancer Cell Lines) Characterization->Biological_Screening Data_Analysis Data Analysis (Calculation of IC50 values) Biological_Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for PI3K pathway proteins) Data_Analysis->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization Mechanism_Study->Lead_Optimization

Figure 2: General Experimental Workflow for Benzoxepinone Drug Discovery.

Conclusion and Future Directions

Benzoxepinone compounds represent a versatile and promising class of molecules with significant therapeutic potential, particularly in the field of oncology. The historical and ongoing development of diverse synthetic routes has enabled the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. The established link to the PI3K/Akt/mTOR pathway provides a solid mechanistic foundation for their anticancer effects.

Future research in this area will likely focus on several key aspects:

  • Development of more stereoselective and efficient synthetic methods to access novel and complex benzoxepinone scaffolds.

  • In-depth investigation of the specific interactions between benzoxepinone derivatives and the various isoforms of PI3K to design more potent and selective inhibitors.

  • Exploration of the therapeutic potential of benzoxepinones in other diseases where the PI3K/Akt/mTOR pathway is implicated, such as inflammatory disorders and neurodegenerative diseases.

  • Preclinical and clinical evaluation of the most promising lead compounds to translate the in vitro findings into tangible therapeutic benefits.

The continued exploration of the chemical and biological properties of benzoxepinone compounds holds great promise for the discovery of new and effective therapeutic agents.

References

Navigating the Stability and Storage of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available information regarding the stability and recommended storage conditions for the compound 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The information presented is collated from various chemical suppliers and safety data sheets. It is important to note that comprehensive, publicly available stability studies with quantitative data for this specific molecule are limited. Therefore, the following recommendations should be supplemented by in-house evaluation and adherence to general laboratory best practices for handling chemical reagents.

Summary of Storage and Handling Recommendations

The stability of this compound is crucial for maintaining its chemical integrity and ensuring the reliability of experimental outcomes. While detailed degradation pathways and kinetics are not extensively documented in the public domain, information from suppliers provides general guidance on its storage.

Physical and Chemical Properties
PropertyValueSource
CAS Number 55580-08-0[1][2]
Molecular Formula C10H9BrO2[1][3]
Molecular Weight 241.08[1][3]
Appearance Yellow Liquid[1][3]
Recommended Storage Conditions

There is some variation in the recommended storage temperatures from different commercial suppliers, suggesting that the optimal conditions may depend on the purity of the compound and the intended duration of storage.

ParameterRecommendationSource
Temperature 0-8°C[1][3]
Room Temperature[2]
Atmosphere Store in a well-ventilated place. Keep container tightly closed.[4]
General Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4]

Experimental Protocols: A Note on Data Unavailability

Visualizing the Handling and Storage Workflow

The following diagram outlines a logical workflow for the proper handling and storage of this compound, based on the available information and standard laboratory safety procedures.

A Receiving B Initial Inspection (Check for damage, proper labeling) A->B C Log Compound (Date of receipt, batch number) B->C D Storage Location Decision C->D E Refrigerated Storage (0-8°C) D->E Supplier Recommendation 1 F Room Temperature Storage D->F Supplier Recommendation 2 G Store in a well-ventilated area E->G F->G H Keep container tightly sealed G->H I Periodic Inspection (Check for visual changes) H->I J Aliquotting for Use (Minimize freeze-thaw cycles if refrigerated) I->J K Return to Storage J->K K->E K->F

Caption: Recommended workflow for handling and storage of this compound.

Safety and Disposal

According to safety information from suppliers, this compound is classified as hazardous to the aquatic environment with long-lasting effects (H411)[5]. Therefore, appropriate measures should be taken to prevent its release into the environment. Disposal of this compound should be carried out in accordance with local, state, and federal regulations for chemical waste. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

Methodological & Application

Synthesis Protocol for 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of 3-(4-bromophenoxy)propanoic acid from 4-bromophenol and β-propiolactone. The subsequent and final step involves an intramolecular Friedel-Crafts acylation of the precursor acid, catalyzed by polyphosphoric acid, to yield the target benzoxepinone. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a reliable method for obtaining this key intermediate.

Introduction

This compound is a heterocyclic ketone that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique seven-membered oxepine ring fused to a brominated benzene ring makes it a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of neuroscience and anti-inflammatory research. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, expanding its utility in the creation of diverse chemical libraries. This protocol details a reproducible and scalable synthesis of this important compound.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(4-bromophenoxy)propanoic acid cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A 4-Bromophenol C Reaction Vessel (with solvent and base) A->C B β-Propiolactone B->C D 3-(4-bromophenoxy)propanoic acid C->D Nucleophilic ring-opening E 3-(4-bromophenoxy)propanoic acid G Reaction Vessel (Heated) E->G F Polyphosphoric Acid (PPA) F->G H This compound G->H Cyclization

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenoxy)propanoic acid

This step involves the nucleophilic ring-opening of β-propiolactone by 4-bromophenol.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromophenol173.0117.3 g100
β-Propiolactone72.067.93 g (7.2 mL)110
Sodium Hydroxide40.004.4 g110
Water (deionized)18.02100 mL-
Diethyl Ether74.12As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.3 g (100 mmol) of 4-bromophenol and 4.4 g (110 mmol) of sodium hydroxide in 100 mL of deionized water.

  • Heat the mixture to 50°C with stirring until a clear solution is obtained.

  • To the warm solution, add 7.2 mL (110 mmol) of β-propiolactone dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous solution with 50 mL of diethyl ether to remove any unreacted 4-bromophenol.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to yield 3-(4-bromophenoxy)propanoic acid.

Expected Yield: 85-95% Appearance: White to off-white solid.

Step 2: Synthesis of this compound

This step involves the intramolecular Friedel-Crafts acylation of the previously synthesized carboxylic acid using polyphosphoric acid (PPA) as a catalyst and solvent.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(4-bromophenoxy)propanoic acid245.0624.5 g100
Polyphosphoric Acid (PPA)-250 g-
Dichloromethane84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 250 g of polyphosphoric acid.

  • Heat the PPA to 80°C with stirring.

  • To the hot PPA, add 24.5 g (100 mmol) of 3-(4-bromophenoxy)propanoic acid in portions over 20 minutes. Ensure the temperature does not exceed 90°C.

  • After the addition is complete, stir the reaction mixture at 80-85°C for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Pour the hot reaction mixture slowly and carefully onto 500 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford pure this compound.

Expected Yield: 70-80% Appearance: Pale yellow oil or low-melting solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
3-(4-bromophenoxy)propanoic acidC9H9BrO3245.0710.5 (br s, 1H), 7.39 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 4.20 (t, J=6.2 Hz, 2H), 2.85 (t, J=6.2 Hz, 2H)177.8, 157.5, 132.4, 116.5, 113.2, 63.8, 34.1
This compoundC10H9BrO2241.087.81 (d, J=2.4 Hz, 1H), 7.55 (dd, J=8.6, 2.4 Hz, 1H), 6.95 (d, J=8.6 Hz, 1H), 4.30 (t, J=6.0 Hz, 2H), 2.95 (t, J=6.0 Hz, 2H)195.2, 161.1, 138.8, 134.5, 122.3, 119.8, 117.4, 69.5, 39.8

Note: NMR data is predicted and may vary slightly.

Signaling Pathway and Biological Context

While the direct biological targets of this compound are not extensively characterized, its derivatives have been investigated for their potential to modulate various signaling pathways implicated in neurological and inflammatory disorders. The benzoxepine scaffold is a known pharmacophore in drugs targeting the central nervous system. The logical relationship for its application in drug discovery is outlined below.

Signaling_Pathway cluster_targets Potential Biological Targets A This compound B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Benzoxepine Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F T1 GPCRs E->T1 Modulation T2 Ion Channels E->T2 Modulation T3 Enzymes E->T3 Inhibition G Preclinical Candidate F->G

Figure 2: Drug discovery workflow utilizing the title compound.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. The two-step procedure is straightforward and utilizes readily available starting materials, making it accessible to a wide range of chemistry laboratories. The resulting compound is a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. Researchers are encouraged to follow standard laboratory safety procedures when handling the reagents and performing the reactions described herein.

Application Note: Purification of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1] The described method utilizes silica gel column chromatography with a non-polar solvent system to effectively remove impurities and isolate the target compound with high purity. This protocol is designed to be a reliable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a crucial building block in the development of novel therapeutic agents.[1] Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to ensure the quality and reliability of subsequent synthetic transformations and biological assays. Column chromatography is a widely used and effective technique for the purification of organic compounds.[2] This method separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2] For a compound like this compound, which possesses a bromo-ketone functionality on an aromatic framework, silica gel is an appropriate stationary phase, and a mixture of non-polar solvents like hexane and ethyl acetate is a suitable mobile phase.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase (Eluent): n-Hexane and Ethyl Acetate (EtOAc)

  • Crude this compound

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of n-Hexane:EtOAc (e.g., 9:1 v/v).

    • Visualize the separated spots under a UV lamp to determine the Rf values of the product and impurities. This will help in optimizing the mobile phase for column chromatography.

  • Column Preparation (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., n-Hexane:EtOAc 95:5 v/v).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column with the chosen mobile phase (e.g., n-Hexane:EtOAc 95:5 v/v).

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

    • Monitor the separation by spotting each fraction on a TLC plate and developing it.

    • A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 95:5 to 90:10 n-Hexane:EtOAc) to elute more polar compounds.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure desired product based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, LC-MS).

Data Presentation

The following tables summarize typical parameters and expected results for the purification of this compound by column chromatography.

Table 1: Chromatographic Conditions

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Mobile Phase n-Hexane:Ethyl Acetate (gradient)
Initial Eluent 95:5 (v/v) n-Hexane:EtOAc
Final Eluent 90:10 (v/v) n-Hexane:EtOAc
Flow Rate Gravity-driven
Detection TLC with UV visualization (254 nm)

Table 2: Representative Purification Data

ParameterBefore PurificationAfter Purification
Appearance Brownish oilPale yellow solid/oil
Purity (by HPLC) ~85%>98%
Typical Recovery N/A85-95%
Rf Value (9:1 Hex:EtOAc) Multiple spotsSingle spot at Rf ≈ 0.4

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude ColumnPrep 2. Column Packing (Silica Gel Slurry) Load 3. Sample Loading ColumnPrep->Load Elute 4. Elution with n-Hexane:EtOAc Gradient Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain the target compound with high purity, which is essential for its use in further synthetic steps and for the development of new pharmaceutical agents. The use of a gradient elution with n-hexane and ethyl acetate allows for efficient separation from common impurities. This method is scalable and can be adapted for various quantities of crude material.

References

Application Notes & Protocol: Suzuki-Miyaura Coupling of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[2][3] The benzoxepine scaffold is a privileged structure in medicinal chemistry, with applications in the development of novel therapeutics for neuroscience and oncology.[4][5] Specifically, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one serves as a key building block for creating libraries of 7-aryl substituted benzoxepinones. These derivatives are crucial for structure-activity relationship (SAR) studies in drug discovery programs aimed at identifying new therapeutic agents.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on commonly used procedures for similar aryl bromides and should serve as a starting point for optimization.

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)100888-98
33-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)THF/H₂O (4:1)801682-92
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)951275-85
5Pyridine-3-boronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2.0)DMF/H₂O (5:1)1101070-80

Note: Yields are hypothetical and represent typical ranges for successful Suzuki couplings. Actual yields will depend on specific reaction optimization.

Experimental Protocol: General Procedure

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen).

    • Repeat this evacuation/backfill cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/EtOH/H₂O) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reactant.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-3,4-dihydrobenzo[b]oxepin-5(2H)-one product.

  • Characterization:

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 7-aryl-3,4-dihydrobenzo[b]oxepin-5(2H)-ones.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Aryl Bromide, Boronic Acid, Catalyst, Base) Inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) Reactants->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (e.g., 90°C, 12h) Solvent->Heat Workup 5. Aqueous Workup (Extraction & Washing) Heat->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Product 7. Pure Product (Characterization) Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship: Synthesis of Analog Library

This diagram shows the logical relationship of using a single starting material to generate a library of diverse analogs for SAR studies.

SAR_Logic Logic for Analog Library Synthesis cluster_products Analog Library for SAR Studies Start Starting Material This compound Coupling Suzuki-Miyaura Coupling Reaction Start->Coupling P1 Analog 1 (R¹) Coupling->P1 P2 Analog 2 (R²) Coupling->P2 P3 Analog 3 (R³) Coupling->P3 Pn Analog n (Rⁿ) Coupling->Pn BoronicAcids Diverse Boronic Acids (R¹-B(OH)₂, R²-B(OH)₂, R³-B(OH)₂...) BoronicAcids->Coupling

Caption: Creating a chemical library from a common starting material.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines which are prevalent in pharmaceuticals.[2][3][4] These application notes provide detailed protocols for the Buchwald-Hartwig amination of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a valuable scaffold in the synthesis of novel therapeutic agents. The protocols described herein are designed for the coupling of this substrate with a range of primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2][5] The choice of ligand, base, and solvent is crucial for a successful transformation and can significantly influence reaction rates and yields.[6][7]

Key Reaction Components and Conditions

The successful amination of this compound relies on the careful selection of catalysts, ligands, bases, and solvents. Below is a summary of commonly employed components for the Buchwald-Hartwig amination of aryl bromides.

Component Examples Typical Concentration/Loading Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂1-5 mol%Pd(OAc)₂ and Pd₂(dba)₃ are common and effective.[8] The choice may depend on the ligand and substrate.
Ligand XPhos, RuPhos, BrettPhos, BINAP, Josiphos1.2 - 2 equivalents relative to PalladiumBulky electron-rich phosphine ligands are often preferred for aryl bromides.[2] XPhos is a versatile ligand for a broad range of amines.[8]
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃1.2 - 2.0 equivalentsStrong, non-nucleophilic bases are required.[8] NaOt-Bu is frequently used, but base-sensitive functional groups may require weaker bases like Cs₂CO₃.[1]
Solvent Toluene, Dioxane, THFAnhydrous conditionsToluene and dioxane are the most common solvents. Anhydrous conditions are critical for optimal results.[1]
Amine Primary and secondary alkyl and aryl amines1.1 - 1.5 equivalentsThe nature of the amine can influence the choice of ligand and reaction conditions.
Temperature 80 - 110 °CReaction temperature is optimized to ensure a reasonable reaction rate without decomposition of starting materials or products.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Protocol 1: General Procedure for Coupling with Primary and Secondary Amines

This protocol outlines a general method for the coupling of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction tube under a positive pressure of inert gas.

  • Via syringe, add the desired amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and place it in a pre-heated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium chloride solution (brine) (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivative.

Quantitative Data (Representative)

The following table provides expected yields for the amination of a similar substrate, 7-Bromo-1-tetralone, which can serve as a reference for the expected outcomes with this compound.[9]

AmineProductExpected Yield (%)
Aniline7-(Phenylamino)-3,4-dihydrobenzo[b]oxepin-5(2H)-one~85-95%
Morpholine7-(Morpholino)-3,4-dihydrobenzo[b]oxepin-5(2H)-one~80-90%
n-Butylamine7-(Butylamino)-3,4-dihydrobenzo[b]oxepin-5(2H)-one~75-85%

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OA_complex [Ar(Br)Pd(II)L₂] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [Ar(Br)Pd(II)L₂(R₂NH)] OA_complex->Amine_adduct + R₂NH Amido_complex [ArPd(II)L₂(NR₂)]⁻ Amine_adduct->Amido_complex + Base - H-Base⁺ - Br⁻ Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Reductive Elimination FinalProduct 7-(R₂N)-3,4-dihydrobenzo[b]oxepin-5(2H)-one Product->FinalProduct ArBr This compound ArBr->OA_complex Amine R₂NH (Amine) Amine->Amine_adduct Experimental_Workflow start Start reagents Combine Reactants: - this compound - Pd(OAc)₂ - XPhos - NaO*t*-Bu - Amine - Toluene start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert reaction Heat Reaction Mixture (100-110 °C, 12-24h) inert->reaction workup Aqueous Workup (Ethyl Acetate, Brine) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. The functionalization at the 7-position via cross-coupling reactions is a critical step in the development of novel therapeutics. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

General Reaction Scheme

Palladium-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds. The general scheme involves the reaction of the aryl bromide substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-3,4-dihydrobenzo[b]oxepin-5(2H)-ones

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the benzoxepinone core and various aryl or vinyl boronic acids.

Experimental Protocol
  • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the flask.

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.

  • Place the reaction mixture in a preheated oil bath and stir at the indicated temperature (typically 80-110 °C) for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Representative Reaction Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O1001680-90
3-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101875-85

Note: Yields are based on reactions with the analogous substrate 7-Bromo-1-tetralone and may vary for this compound.

Buchwald-Hartwig Amination: Synthesis of 7-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-ones

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamine derivatives.[1][2]

Experimental Protocol
  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the base (e.g., NaOtBu, 1.4 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Reaction Conditions
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101685-95
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002080-90
BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1001870-80

Note: Yields are based on reactions with the analogous substrate 7-Bromo-1-tetralone and may vary for this compound.[3]

Sonogashira Coupling: Synthesis of 7-Alkynyl-3,4-dihydrobenzo[b]oxepin-5(2H)-ones

The Sonogashira coupling is a reliable method for the formation of a C-C bond between the aryl bromide and a terminal alkyne.[4]

Experimental Protocol
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Representative Reaction Conditions
AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMFRT1290-98
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NAcetonitrile50880-90

Note: Yields are based on literature for similar aryl bromides and may vary.[5]

Heck Coupling: Synthesis of 7-Vinyl-3,4-dihydrobenzo[b]oxepin-5(2H)-ones

The Heck reaction allows for the introduction of a vinyl group at the 7-position through coupling with an alkene.

Experimental Protocol
  • In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent (e.g., DMF or acetonitrile), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.), and the alkene (1.5 equiv.).

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Representative Reaction Conditions
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001675-85
n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile802470-80
AcrylonitrilePd₂(dba)₃ (1.5)P(furyl)₃ (6)Cy₂NMeDioxane1201265-75

Note: Yields are based on reactions with the analogous substrate 7-Bromo-1-tetralone and may vary.[5]

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle cluster_cycle pd0 Pd(0)L_n pd_int R-Pd(II)-X(L_n) pd0->pd_int R-X ox_add Oxidative Addition (R-X) pd_r_r R-Pd(II)-R'(L_n) pd_int->pd_r_r R'-M -M-X transmetal Transmetalation (R'-M) pd_r_r->pd0 product R-R' pd_r_r->product red_elim Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

G Experimental Workflow setup Reaction Setup (Substrate, Reagents, Catalyst, Solvent) reaction Reaction (Heating under Inert Atmosphere) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup (Quenching, Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

The Versatile Scaffold: 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique benzoxepine core structure, coupled with a strategically placed bromine atom, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom not only enhances the reactivity of the molecule, facilitating a variety of chemical modifications, but also serves as a handle for introducing diverse pharmacophores. This allows for the exploration of a wide chemical space in the quest for new drugs.

This scaffold has been primarily investigated for its potential in the development of agents targeting the central nervous system (CNS) and for treating inflammatory conditions.[1] Its utility extends to being a key intermediate in the synthesis of pharmaceuticals, particularly antidepressants and anxiolytics, and as a building block for creating more complex molecules in organic synthesis.[1][2]

Therapeutic Potential and Applications

The benzoxepine moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets. Derivatives of this compound are being explored for a range of therapeutic applications:

  • Neuropharmacology: The scaffold is a key starting material for the synthesis of compounds with potential antidepressant and anxiolytic activities.[1][2] Researchers are exploring its effects on neurotransmitter systems to understand and treat neurological disorders.[1][2]

  • Anti-inflammatory Agents: The benzoxepine core is being investigated for its potential to yield compounds with anti-inflammatory properties.[1]

  • Oncology: While less explored, the scaffold holds promise for the development of anti-cancer agents, a common application for novel heterocyclic compounds.[2]

Key Synthetic Strategies & Protocols

The chemical reactivity of this compound allows for a variety of synthetic modifications. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The ketone functionality can be modified through reactions such as reduction, reductive amination, and the Wittig reaction.

General Experimental Workflow

The following diagram illustrates a general workflow for the derivatization of the this compound scaffold and subsequent biological evaluation.

G A This compound (Starting Scaffold) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig, Reductive Amination) A->B Derivatization C Library of Novel Derivatives B->C Synthesis D Purification & Characterization (HPLC, NMR, Mass Spec) C->D Purification E In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E Screening F Hit Identification & SAR Studies E->F Analysis G Lead Optimization F->G Optimization H In vivo Studies G->H Preclinical Testing

General workflow for drug discovery using the target scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization

This protocol describes a general procedure for the synthesis of 7-aryl-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the flask.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl derivative.

Protocol 2: Reductive Amination for Amine Derivatization

This protocol outlines a general method for synthesizing 5-amino-7-bromo-2,3,4,5-tetrahydrobenzo[b]oxepine derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

  • Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in the solvent.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired amine derivative.

Data Presentation

Compound IDR Group (at C7)TargetIC₅₀ (nM)
Scaffold -Br--
DERIV-01 -PhenylTarget A150
DERIV-02 -Pyridin-3-ylTarget A75
DERIV-03 -Thiophen-2-ylTarget A220
DERIV-04 -PhenylTarget B>10,000
DERIV-05 -Pyridin-3-ylTarget B8,500

Signaling Pathway Visualization

The benzoxepine scaffold can be utilized to develop inhibitors of various signaling pathways implicated in disease. For example, related benzoxazepine structures have been investigated as PI3K inhibitors. The following diagram depicts a simplified PI3K/Akt signaling pathway, a common target in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3B) Akt->Downstream Activation Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotion Inhibitor Benzoxepine Derivative (Potential Inhibitor) Inhibitor->PI3K

Simplified PI3K/Akt signaling pathway, a potential target.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be screened against a multitude of biological targets. The general protocols and workflows provided here serve as a foundational guide for researchers and scientists in the field of drug discovery to harness the potential of this valuable chemical entity. Further exploration and publication of research utilizing this scaffold will undoubtedly solidify its importance in medicinal chemistry.

References

Application Notes and Protocols for the Development of Neuropharmacological Agents from 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the development of novel neuropharmacological agents derived from the versatile scaffold, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This document outlines detailed protocols for the chemical synthesis of a diverse library of derivatives, subsequent in vitro evaluation of their activity on key neurological targets, and in vivo assessment of their potential therapeutic effects in established behavioral models. The provided methodologies, data presentation structures, and workflow visualizations are intended to guide researchers in the systematic exploration of this promising class of compounds for the discovery of new treatments for neurological and psychiatric disorders.

Introduction

The this compound scaffold is a privileged starting material in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS). Its utility as a key intermediate in the synthesis of antidepressants and anxiolytics has been noted, underscoring its potential for yielding novel neuropharmacological agents. The benzoxepine core is a structural motif present in various biologically active compounds, and the presence of a bromine atom at the 7-position and a ketone at the 5-position offers strategic handles for a variety of chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a roadmap for the journey from this starting material to potential drug candidates. It details the synthetic pathways to generate a library of derivatives, protocols for their biological evaluation, and a framework for data analysis and visualization of the development workflow.

Synthesis of a Focused Library of Derivatives

The chemical tractability of this compound allows for the creation of a diverse library of compounds through modifications at the C7-bromo and C5-keto positions. The following protocols describe key synthetic transformations to generate a focused library for initial screening.

Protocol: Suzuki-Miyaura Cross-Coupling for C7-Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce various aryl and heteroaryl moieties at the 7-position, a common strategy to modulate receptor affinity and selectivity.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid, pyridin-3-ylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C7-arylated derivative.

Protocol: Buchwald-Hartwig Amination for C7-Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of primary and secondary amines at the 7-position, which can introduce crucial hydrogen bonding interactions with biological targets.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperazine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) in toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube, remove from the glovebox, and heat the reaction mixture to 100°C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Reductive Amination of the C5-Ketone

This protocol outlines the reductive amination of the ketone at the 5-position to introduce a diverse range of amine functionalities, which can significantly alter the polarity and biological activity of the compounds.

Materials:

  • C7-substituted-3,4-dihydrobenzo[b]oxepin-5(2H)-one (from protocols 2.1 or 2.2)

  • Primary or secondary amine (e.g., benzylamine, cyclopropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Standard reaction glassware

Procedure:

  • Dissolve the C7-substituted-3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 mmol) in dichloromethane (10 mL).

  • Add the desired amine (1.1 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Synthesis of Spirocyclic Derivatives from the C5-Ketone

This protocol describes the synthesis of spiro-oxazolidinone derivatives from the C5-ketone, a strategy to introduce conformational rigidity and explore novel chemical space.

Materials:

  • C7-substituted-3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • Amino acid (e.g., glycine, alanine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard reaction glassware

Procedure:

  • To a solution of the C7-substituted-3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 mmol) in DMF (10 mL), add the amino acid (1.5 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure spiro-oxazolidinone derivative.

In Vitro Pharmacological Evaluation

The following protocols describe key in vitro assays to determine the neuropharmacological profile of the synthesized derivatives. The primary focus is on receptors and transporters implicated in mood and anxiety disorders.

Protocol: Serotonin Transporter (SERT) Binding Assay

Objective: To determine the affinity of the test compounds for the serotonin transporter.

Materials:

  • Human platelet membranes (as a source of SERT)

  • [³H]-Citalopram (radioligand)

  • Test compounds

  • Fluoxetine (positive control)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and fluoxetine in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Citalopram (final concentration ~1 nM), and 50 µL of the test compound or control.

  • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM fluoxetine.

  • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing ~50 µg of protein).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the Ki values using appropriate software (e.g., Prism).

Protocol: Dopamine D₂ Receptor Binding Assay

Objective: To determine the affinity of the test compounds for the dopamine D₂ receptor.

Materials:

  • CHO-K1 cell membranes expressing human dopamine D₂ receptors

  • [³H]-Spiperone (radioligand)

  • Test compounds

  • Haloperidol (positive control)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and haloperidol in the assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 25 µL of the test compound or control.

  • For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of 10 µM haloperidol.

  • Start the reaction by adding 25 µL of the D₂ receptor membrane preparation (~20 µg of protein).

  • Incubate at 25°C for 90 minutes.

  • Terminate the reaction by filtration through GF/C filters.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure radioactivity as described in protocol 3.1.

  • Calculate the percentage of inhibition and determine the Ki values.

In Vivo Behavioral Evaluation

Compounds that exhibit promising in vitro profiles should be advanced to in vivo studies to assess their potential therapeutic efficacy and side effect profile.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of the test compounds in mice.

Apparatus:

  • An elevated plus-shaped maze with two open arms and two closed arms.

Procedure:

  • Administer the test compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to mice 30 minutes before the test. A positive control such as diazepam (1-2 mg/kg, i.p.) should be included.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol: Forced Swim Test (FST) for Antidepressant Activity

Objective: To assess the antidepressant-like effects of the test compounds in mice.

Apparatus:

  • A transparent cylindrical container filled with water (25°C).

Procedure:

  • Administer the test compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to mice 30-60 minutes before the test. A positive control such as imipramine (15-30 mg/kg, i.p.) should be used.

  • Gently place the mouse in the water-filled cylinder for a 6-minute session.

  • Record the total duration of immobility during the last 4 minutes of the test.

  • A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables to facilitate comparison and SAR analysis.

Table 1: Representative In Vitro and In Vivo Data for a Hypothetical Series of Derivatives

Compound IDR (C7-substituent)R' (C5-substituent)SERT Ki (nM)D₂ Ki (nM)EPM (% Time in Open Arms)FST (Immobility, s)
Parent -Br=O>10,000>10,00015 ± 2180 ± 10
1a -Phenyl=O150.5250025 ± 3165 ± 8
1b -4-Fluorophenyl=O85.2180035 ± 4**150 ± 7
2a -Morpholinyl=O25.685045 ± 5 120 ± 9
2b -Piperazinyl=O18.355050 ± 6 110 ± 8
3a -Morpholinyl-NH-benzyl45.8120040 ± 4**135 ± 10*
4a -Morpholinylspiro-oxazolidinone95.1350020 ± 3175 ± 9

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental results can be organized and does not represent actual experimental data for the described compounds. *p < 0.05, **p < 0.01 compared to the vehicle-treated group.

Visualizations

Synthetic Strategy Workflow

Synthetic_Strategy start This compound c7_mod C7 Modification start->c7_mod c5_mod C5 Modification start->c5_mod suzuki Suzuki Coupling (C7-Arylation) c7_mod->suzuki buchwald Buchwald-Hartwig (C7-Amination) c7_mod->buchwald reductive_amination Reductive Amination (C5-Amine) c5_mod->reductive_amination spiro Spirocyclization (C5-Spirocycle) c5_mod->spiro suzuki->c5_mod buchwald->c5_mod library Diverse Compound Library reductive_amination->library spiro->library

Caption: Synthetic workflow for generating a diverse library of neuropharmacological agents.

In Vitro to In Vivo Screening Cascade

Screening_Cascade cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation sert_assay SERT Binding Assay hit_id Hit Identification (Potency & Selectivity) sert_assay->hit_id d2_assay Dopamine D2 Receptor Assay d2_assay->hit_id other_assays Other Off-Target Assays lead_opt Lead Optimization other_assays->lead_opt epm Elevated Plus Maze (Anxiety) epm->lead_opt fst Forced Swim Test (Depression) fst->lead_opt pk_pd Pharmacokinetics & Pharmacodynamics library Compound Library library->sert_assay library->d2_assay hit_id->other_assays hit_id->epm hit_id->fst lead_opt->pk_pd

Caption: A typical screening cascade for the development of neuropharmacological agents.

Potential Signaling Pathway Modulation

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron compound Benzoxepine Derivative sert SERT compound->sert Inhibition d2_receptor D2 Receptor compound->d2_receptor Antagonism serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake downstream_signaling Downstream Signaling (e.g., cAMP modulation) d2_receptor->downstream_signaling neuronal_response Altered Neuronal Response downstream_signaling->neuronal_response

Caption: Potential modulation of serotonergic and dopaminergic pathways.

Application Notes and Protocols: Synthesis of Benzoxepinone Precursors via Intramolecular Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of benzoxepinone precursors, a key structural motif in various biologically active molecules, through an intramolecular Williamson ether synthesis. This method offers a robust and versatile approach to constructing the seven-membered oxepine ring fused to a benzene ring.

Introduction

Benzoxepinone scaffolds are of significant interest in medicinal chemistry due to their presence in a range of compounds exhibiting diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-depressive properties.[1] The intramolecular Williamson ether synthesis is a classical and effective method for the formation of cyclic ethers, including the benzoxepinone core.[2][3][4][5][6] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular nucleophilic attack on a carbon bearing a suitable leaving group, leading to ring closure.

Experimental Workflow

The overall experimental workflow for the synthesis of benzoxepinone precursors via intramolecular Williamson ether synthesis is depicted below.

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Williamson Ether Synthesis cluster_workup Work-up and Purification cluster_analysis Product Analysis start Starting Materials (e.g., 2-hydroxy-phenylacetic acid derivative and an alkyl dihalide) esterification Esterification start->esterification deprotonation Deprotonation (Base Addition) esterification->deprotonation cyclization Intramolecular Cyclization (SN2) deprotonation->cyclization quench Reaction Quenching cyclization->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for benzoxepinone precursor synthesis.

Reaction Mechanism

The intramolecular Williamson ether synthesis proceeds via an SN2 mechanism. The key steps involve the formation of an alkoxide nucleophile and a subsequent backside attack on the electrophilic carbon, displacing the leaving group.

Caption: Mechanism of intramolecular Williamson ether synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a benzoxepinone precursor from a substituted 2-(2-haloalkoxy)phenylacetate.

Materials:

  • Substituted methyl 2-(2-bromoethoxy)phenylacetate (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.5 - 2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted methyl 2-(2-bromoethoxy)phenylacetate (1 eq). Dissolve the starting material in anhydrous DMF or MeCN.[2]

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Alternatively, potassium carbonate (2 eq) can be used as a milder base.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-8 hours.[2] The reaction progress can be monitored by TLC. Typical reaction temperatures can range from room temperature to 100°C depending on the substrate's reactivity.[2][5]

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired benzoxepinone precursor.

Data Presentation

The following table summarizes representative reaction conditions and yields for intramolecular cyclizations leading to seven-membered heterocyclic rings, analogous to the Williamson ether synthesis of benzoxepinone precursors.

EntryStarting Material PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-(2-Bromoethoxy)phenylacetic acid derivativeNaHDMFRT - 80465-85General Procedure
22-(3-Bromopropoxy)benzaldehydeK₂CO₃MeCN801272Analogous Cyclization
32'-Hydroxychalcone derivativeCs₂CO₃DMF100678Analogous Cyclization
42-(2-Tosyloxymethyl)phenethyl alcoholNaHTHF60588Analogous Cyclization

Note: The data in this table is representative and compiled from general knowledge of similar reactions. Actual yields and conditions will vary depending on the specific substrate.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere and away from moisture.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a potential teratogen; handle it with appropriate caution.

References

Application Notes and Protocols for Intramolecular Cyclization Methods in Benzoxepinone Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various intramolecular cyclization methods utilized in the synthesis of the benzoxepinone scaffold, a core structural motif in many biologically active molecules and pharmaceuticals.

Visible-Light-Induced Radical Cascade Cyclization for Sulfonated Benzoxepines

This method offers a metal-free approach to constructing the benzoxepinone ring system through a visible-light-promoted radical cascade cyclization. The reaction is initiated by the photocatalyst Eosin Y and is suitable for the synthesis of sulfonated benzoxepine derivatives.

Application Notes:

This protocol is advantageous for its mild reaction conditions, operational simplicity, and the use of a readily available and inexpensive organic dye as a photocatalyst. The reaction demonstrates good functional group tolerance.

Experimental Protocol:

General Procedure for the Synthesis of Sulfonated Benzoxepines:

A mixture of the 1-(allyloxy)-2-(1-arylvinyl)benzene substrate (0.2 mmol), sulfonyl chloride (0.3 mmol), Eosin Y (2.0 mol%), and Na₂CO₃ (0.4 mmol) in a suitable solvent (e.g., DMSO, 2.0 mL) is placed in a sealed reaction vessel. The mixture is then stirred and irradiated with a blue LED (460-470 nm) at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired sulfonated benzoxepine product.

Quantitative Data Summary:
EntrySubstrate (Ar)Sulfonyl ChlorideProductYield (%)
1PhenylBenzenesulfonyl chloride3-(Phenylsulfonylmethyl)-4-phenyl-2,3-dihydro-1-benzoxepine85
24-MethylphenylToluenesulfonyl chloride3-(Tolylsulfonylmethyl)-4-(4-methylphenyl)-2,3-dihydro-1-benzoxepine82
34-MethoxyphenylMethanesulfonyl chloride3-(Methylsulfonylmethyl)-4-(4-methoxyphenyl)-2,3-dihydro-1-benzoxepine78
44-Chlorophenyl4-Chlorobenzenesulfonyl chloride3-((4-Chlorophenyl)sulfonylmethyl)-4-(4-chlorophenyl)-2,3-dihydro-1-benzoxepine80

Reaction Workflow:

G sub Starting Materials: 1-(allyloxy)-2-(1-arylvinyl)benzene, Sulfonyl Chloride reaction Visible-Light-Induced Radical Cascade Cyclization sub->reaction reagents Reagents & Conditions: Eosin Y (photocatalyst), Na2CO3 (base), Blue LED irradiation, Room Temperature reagents->reaction workup Reaction Workup: Aqueous extraction, Drying, Concentration reaction->workup purification Purification: Column Chromatography workup->purification product Sulfonated Benzoxepine Product purification->product

Caption: Workflow for Visible-Light-Induced Radical Cyclization.

Intramolecular [3+2] Cycloaddition for Atropisomeric Benzoxepinone-Based Styrenes

This synthetic route utilizes an intramolecular [3+2] cycloaddition reaction between in situ generated azomethine ylides and an enal functionality to construct complex, atropisomeric benzoxepinone-based styrenes fused to spiro[pyrrolidine-pyrazolone/oxindole] scaffolds.[1]

Application Notes:

This method is particularly useful for accessing structurally complex and axially chiral molecules which may have applications in medicinal chemistry and materials science.[1] The reaction proceeds under mild, catalyst-free conditions.[1]

Experimental Protocol:

General Procedure for the Synthesis of Atropisomeric Benzoxepinone-Embedded Styrenes:

To a solution of the (E)-α-aryl enal derivative (0.1 mmol) in toluene (1.0 mL) in a sealed tube is added 4-aminopyrazolone hydrochloride or 3-aminooxindole hydrochloride (0.12 mmol) and 3 Å molecular sieves (50 mg). The reaction mixture is stirred at 30 °C for the time indicated by TLC monitoring. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the atropisomeric benzoxepinone-based styrene product.[1]

Quantitative Data Summary:
Entry(E)-α-aryl enal Derivative (Ar)Amine HydrochlorideProductYield (%)Diastereomeric Ratio (dr)
1Phenyl4-Aminopyrazolone hydrochlorideSpiro[benzoxepinone-pyrrolidine-pyrazolone] derivative85>20:1
22-Naphthyl4-Aminopyrazolone hydrochlorideSpiro[benzoxepinone-pyrrolidine-pyrazolone] derivative82>20:1
3Phenyl3-Aminooxindole hydrochlorideSpiro[benzoxepinone-pyrrolidine-oxindole] derivative7515:1
44-Bromophenyl3-Aminooxindole hydrochlorideSpiro[benzoxepinone-pyrrolidine-oxindole] derivative7816:1

Signaling Pathway Diagram:

G start Starting Materials: (E)-α-aryl enal derivative, Amine hydrochloride azomethine In situ generation of Azomethine Ylide start->azomethine cycloaddition Intramolecular [3+2] Cycloaddition azomethine->cycloaddition product Atropisomeric Benzoxepinone-based Styrene cycloaddition->product

Caption: Reaction pathway for intramolecular [3+2] cycloaddition.

Brønsted-Acid-Catalyzed Intramolecular Cyclization for Oxepinoindoles

This protocol describes a straightforward and efficient synthesis of 7,12-dihydro-6H-benzo[2][3]oxepino[4,5-b]indole derivatives through a Brønsted-acid-catalyzed intramolecular cyclization.[2] The reaction proceeds under mild conditions and involves the cyclization of an in situ generated ketimine moiety.[2]

Application Notes:

This method provides a convenient route to indole-fused benzoxepinone analogues, which are of interest in medicinal chemistry. The use of a simple Brønsted acid catalyst makes this an accessible and scalable method.[2]

Experimental Protocol:

General Procedure for the Synthesis of 7,12-dihydro-6H-benzo[2][3]oxepino[4,5-b]indole derivatives:

A solution of the appropriate tryptophol derivative (0.5 mmol) and a 2-hydroxybenzaldehyde derivative (0.6 mmol) in a suitable solvent such as 1,2-dichloroethane (5 mL) is treated with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), with progress monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of NaHCO₃ and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxepinoindole.[2]

Quantitative Data Summary:
EntryTryptophol Derivative2-Hydroxybenzaldehyde DerivativeProductYield (%)
1TryptopholSalicylaldehyde7,12-dihydro-6H-benzo[2][3]oxepino[4,5-b]indole88
25-Methoxy-tryptopholSalicylaldehyde9-Methoxy-7,12-dihydro-6H-benzo[2][3]oxepino[4,5-b]indole85
3Tryptophol5-Bromosalicylaldehyde3-Bromo-7,12-dihydro-6H-benzo[2][3]oxepino[4,5-b]indole82
46-Chloro-tryptophol3,5-Dichlorosalicylaldehyde2,4-Dichloro-8-chloro-7,12-dihydro-6H-benzo[2][3]oxepino[4,5-b]indole79

Logical Relationship Diagram:

G reactants Reactants: Tryptophol derivative, 2-Hydroxybenzaldehyde derivative intermediate Formation of Intermediate reactants->intermediate catalyst Catalyst: Brønsted Acid (p-TsOH) catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Oxepinoindole Product cyclization->product

Caption: Logical steps in Brønsted-acid-catalyzed cyclization.

Palladium-Catalyzed Intramolecular Cyclocarbonylation

Palladium-catalyzed cyclocarbonylation of suitable precursors, such as 2-allylphenols, provides a direct route to benzoxepinone derivatives. This method involves the incorporation of a carbonyl group from carbon monoxide into the newly formed ring.

Application Notes:

This reaction is a powerful tool for the synthesis of lactones and can be tuned to favor the formation of different ring sizes by modifying the ligands and reaction conditions. The use of carbon monoxide requires appropriate safety precautions.

Experimental Protocol:

General Procedure for Palladium-Catalyzed Cyclocarbonylation of 2-Allylphenols:

In a high-pressure autoclave, a solution of the 2-allylphenol substrate (1 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a phosphine ligand, for instance, 1,4-bis(diphenylphosphino)butane (dppb) (4 mol%), in an appropriate solvent (e.g., THF, 10 mL) is prepared. The autoclave is flushed with carbon monoxide and then pressurized to the desired pressure (e.g., 40 bar). The reaction mixture is heated to a specific temperature (e.g., 100 °C) and stirred for a set time (e.g., 24 hours). After cooling to room temperature and careful release of the CO pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the benzoxepinone product.

Quantitative Data Summary:
EntrySubstrateCatalyst SystemProductYield (%)
12-AllylphenolPd(OAc)₂ / dppb3,4-Dihydro-1-benzoxepin-5(2H)-one75
22-(2-Methylallyl)phenolPd(OAc)₂ / dppb3-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one72
32-(3-Phenylallyl)phenolPd(OAc)₂ / dppb2-Phenyl-3,4-dihydro-1-benzoxepin-5(2H)-one68
42-Allyl-4-methoxyphenolPd(OAc)₂ / dppb7-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one80

Experimental Workflow Diagram:

G setup Reaction Setup: Autoclave, 2-Allylphenol, Pd(OAc)2, dppb, Solvent pressurize Pressurize with Carbon Monoxide setup->pressurize heat Heat and Stir pressurize->heat depressurize Cool and Depressurize heat->depressurize workup Solvent Removal depressurize->workup purify Column Chromatography workup->purify product Benzoxepinone Product purify->product

Caption: Workflow for Palladium-Catalyzed Cyclocarbonylation.

References

Application Notes and Protocols for the Characterization of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and its derivatives. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Introduction

This compound and its analogs are a class of compounds with significant potential in pharmaceutical research and development.[1][2][3] Their unique benzoxepine scaffold makes them valuable intermediates in the synthesis of novel therapeutic agents, particularly in the areas of neuropharmacology and anti-inflammatory drug discovery.[2][3] Accurate and thorough analytical characterization is crucial for ensuring the identity, purity, and stability of these compounds, which is a prerequisite for their advancement in the drug development pipeline.

This document outlines the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography—for the comprehensive characterization of this compound class.

Analytical Techniques and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon-hydrogen framework.

Table 1: Representative ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.8 - 7.2m-
-O-CH₂-4.2 - 4.0t5.5
-C(=O)-CH₂-3.0 - 2.8t6.0
-CH₂- (C3)2.2 - 2.0m-

Table 2: Representative ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C=O195 - 190
Aromatic C-Br120 - 115
Aromatic C-O160 - 155
Aromatic C-H135 - 120
Aromatic Quaternary C140 - 130
-O-CH₂-75 - 70
-C(=O)-CH₂-45 - 40
-CH₂- (C3)30 - 25
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds and to gain structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment
240/242[M]⁺ (Molecular ion peak with bromine isotope pattern)
212/214[M - CO]⁺
183/185[M - C₂H₄O]⁺
133[C₇H₅O₂]⁺
120[C₇H₄OBr - Br]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound derivatives and for quantitative analysis.

Table 4: Typical HPLC Method Parameters

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeCompound-dependent (typically 3-10 min)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch
1700 - 1680C=O (ketone) stretch
1600 - 1450Aromatic C=C stretch
1250 - 1200Aryl-O-Alkyl ether C-O stretch
700 - 600C-Br stretch

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (Electron Ionization - GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 10-50 µg/mL.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC Analysis purification->hplc xray X-ray Crystallography (for single crystals) nmr->xray ms->hplc gc GC Analysis

Caption: General workflow for the synthesis and characterization of novel compounds.

analytical_techniques cluster_structure Structural Information cluster_purity_quant Purity & Quantification compound This compound Derivative connectivity Connectivity (¹H, ¹³C NMR) compound->connectivity mol_weight Molecular Weight & Formula (MS) compound->mol_weight functional_groups Functional Groups (FTIR) compound->functional_groups purity Purity Assessment (HPLC, GC) compound->purity quantification Quantitative Analysis (HPLC) purity->quantification

Caption: Relationship between analytical techniques and the information they provide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one synthesis. This compound is a valuable intermediate in the development of pharmaceuticals, such as antidepressants and anxiolytics.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(4-bromophenoxy)butanoic acid.[3][4] This reaction involves the cyclization of the butanoic acid chain onto the aromatic ring to form the seven-membered oxepinone ring system. The cyclization is typically promoted by a strong acid catalyst.

Q2: I am experiencing a very low yield. What are the most common causes?

Low yields in this synthesis are often attributed to several factors inherent to Friedel-Crafts acylation reactions.[5][6] The most frequent culprits include:

  • Catalyst Inactivity: The Lewis acid catalysts used (e.g., Polyphosphoric Acid, Eaton's Reagent) are highly sensitive to moisture. Any water in the glassware, starting materials, or solvent will deactivate the catalyst.[5]

  • Sub-optimal Reaction Temperature: The temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or product and promote side reactions.[5]

  • Purity of Starting Materials: Impurities in the 4-(4-bromophenoxy)butanoic acid can interfere with the cyclization process and lead to the formation of byproducts.[5]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

Q3: I am observing the formation of multiple products. How can I improve the selectivity?

The formation of multiple products can arise from competing side reactions. To enhance the selectivity towards the desired this compound:

  • Control the Reaction Temperature: Gradual heating and maintaining a consistent optimal temperature can minimize the formation of undesired byproducts.

  • Ensure High-Purity Starting Materials: Use highly purified 4-(4-bromophenoxy)butanoic acid to prevent side reactions from impurities.

  • Choice of Catalyst: In some cases, the choice of cyclizing agent can influence selectivity. Comparing Polyphosphoric Acid (PPA) with Eaton's Reagent might be beneficial, as the latter can sometimes offer milder reaction conditions.[7][8]

Q4: What are the advantages of using Eaton's reagent over Polyphosphoric Acid (PPA)?

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is often considered a superior alternative to Polyphosphoric Acid (PPA) for several reasons:[7][8][9]

  • Higher Yields: Many studies report improved yields when using Eaton's reagent for similar cyclization reactions.[7][10]

  • Milder Reaction Conditions: Reactions with Eaton's reagent can often be conducted at lower temperatures, reducing the likelihood of side reactions and decomposition.[7][8]

  • Ease of Handling: PPA is extremely viscous and difficult to handle, whereas Eaton's reagent is a more manageable liquid.[3]

  • Simpler Work-up: The work-up procedure for reactions involving Eaton's reagent is generally more straightforward.[7]

Q5: How can I effectively purify the final product?

Purification of this compound is typically achieved through standard laboratory techniques. The most common methods are:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from an appropriate solvent can yield highly pure crystalline material.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents.[5]
Insufficient reaction temperature.Gradually increase the reaction temperature and monitor for product formation using TLC. Be cautious of overheating, which can lead to decomposition.[5]
Poor quality of starting material.Purify the 4-(4-bromophenoxy)butanoic acid by recrystallization before use.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature and extend the reaction time. Consider using a milder catalyst like Eaton's reagent.[7][8]
Impure starting materials.Ensure the purity of the starting 4-(4-bromophenoxy)butanoic acid.
Reaction Stalls (Incomplete Conversion) Insufficient amount of catalyst.For Friedel-Crafts acylations, a stoichiometric amount of the catalyst is often required as the product can form a complex with it.[11] Consider increasing the catalyst loading.
Reaction time is too short.Continue to monitor the reaction by TLC until the starting material is consumed.[6]
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.Utilize column chromatography for purification. If an oil persists, try dissolving it in a minimal amount of a suitable solvent and triturating with a non-polar solvent to induce solidification.
Emulsion formation during aqueous work-up.Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

Experimental Protocols

Protocol 1: Synthesis using Polyphosphoric Acid (PPA)

  • Preparation: Place 4-(4-bromophenoxy)butanoic acid (1.0 eq) and Polyphosphoric Acid (10-15 wt. eq.) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Reaction: Heat the mixture with stirring to 80-90°C. The viscosity of the mixture will decrease as the reaction proceeds.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis using Eaton's Reagent

  • Preparation: In a round-bottom flask, add 4-(4-bromophenoxy)butanoic acid (1.0 eq) to Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid, ~10 mL per gram of starting material) at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50°C. The reaction is often faster than with PPA.[7]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., 10M NaOH) to pH ~7. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Starting Material Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification SM 4-(4-bromophenoxy)butanoic acid Reaction Intramolecular Friedel-Crafts Acylation SM->Reaction Reagents Cyclizing Agent (PPA or Eaton's Reagent) Reagents->Reaction Quench Quench with Ice Water Reaction->Quench TLC Monitoring Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure 7-Bromo-3,4-dihydrobenzo[b] oxepin-5(2H)-one Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield Observed q1 Is the catalyst fresh and handled under anhydrous conditions? start->q1 a1_yes Check Reaction Temperature q1->a1_yes Yes a1_no Use fresh catalyst and oven-dried glassware. Re-run reaction. q1->a1_no No a2_opt Check Purity of Starting Material a1_yes->a2_opt Yes a2_not_opt Optimize temperature. (e.g., try lower T for longer time) a1_yes->a2_not_opt No end Yield Improved a1_no->end a3_pure Monitor reaction for longer duration. Consider increasing catalyst amount. a2_opt->a3_pure Yes a3_impure Purify starting material (e.g., recrystallize) and repeat synthesis. a2_opt->a3_impure No a2_not_opt->end a3_pure->end a3_impure->end

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

common side products in the synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do side products typically form?

The most prevalent method for synthesizing this compound is via an intramolecular Friedel-Crafts acylation of 4-(4-bromophenoxy)butanoic acid. The key step involves cyclization of the butanoic acid chain onto the aromatic ring, which is catalyzed by a strong acid, typically Polyphosphoric Acid (PPA) or Eaton's reagent. Side products primarily arise during this critical cyclization step due to incomplete reactions, intermolecular reactions, or catalyst deactivation.

Q2: My reaction has a very low yield, and TLC/NMR analysis shows a significant amount of unreacted starting material. What are the likely causes?

Low conversion of the starting material, 4-(4-bromophenoxy)butanoic acid, is a common issue and can be attributed to several factors:

  • Inactive Catalyst: Polyphosphoric acid is highly hygroscopic. Any moisture in the reagents, solvent, or glassware will deactivate the catalyst, hindering the reaction.[1]

  • Insufficiently High Temperature: The activation energy for this intramolecular acylation may not be reached if the reaction temperature is too low, leading to a sluggish or incomplete reaction.

  • Insufficient Catalyst: An inadequate amount of PPA will result in an incomplete reaction. PPA often serves as both the catalyst and the solvent, so a sufficient volume is crucial for reaction kinetics.

Q3: I've isolated a high-molecular-weight, sticky, or polymeric substance along with my product. What is it and how can I avoid it?

This is likely a result of intermolecular acylation . Instead of the desired intramolecular cyclization, two or more molecules of the starting material react with each other to form linear or cross-linked polymers. This side reaction is favored under the following conditions:

  • High Concentration: Using a highly concentrated solution of the starting material can increase the probability of intermolecular collisions.

  • Prolonged Reaction Times or High Temperatures: Excessive heat or reaction time can sometimes promote polymerization.

To minimize this, the reaction should be run at a higher dilution, and the temperature and reaction time should be carefully optimized.

Q4: Are there other possible isomeric side products?

While the primary directing effect of the ether group and the bromine atom strongly favors cyclization at the position ortho to the ether linkage, trace amounts of other positional isomers are theoretically possible but are generally not observed in significant quantities. The acyl group is deactivating, which prevents polyacylation on the same ring.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Moisture Contamination: Deactivation of the PPA catalyst.[1] 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 3. Poor Quality Starting Material: Impurities in 4-(4-bromophenoxy)butanoic acid.1. Ensure all glassware is oven-dried. Use freshly opened or properly stored PPA. Handle PPA in a low-moisture environment (e.g., glove box or under an inert atmosphere). 2. Gradually increase the reaction temperature (e.g., in 10°C increments from 80°C to 120°C) and monitor progress by TLC. 3. Purify the starting material by recrystallization before use.
Significant Polymer/Tar Formation 1. High Reactant Concentration: Favors intermolecular reactions. 2. Excessive Temperature/Time: Can lead to decomposition or polymerization.1. Perform the reaction at a higher dilution by using a larger volume of PPA relative to the starting material. 2. Optimize the reaction conditions by running small-scale trials at different temperatures and times to find the optimal balance for cyclization without polymerization.
Product is Oily or Difficult to Crystallize 1. Presence of Side Products: Unreacted starting material or polymeric byproducts can act as impurities that inhibit crystallization.1. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the desired product from impurities before attempting crystallization.

Quantitative Data on Reaction Conditions

The yield and purity of this compound are highly sensitive to reaction parameters. The following table provides representative data on how adjusting these parameters can influence the outcome.

Parameter Condition Product Yield (%) Side Product(s) Observed Notes
Temperature 80°C40-50%High % of Unreacted Starting MaterialIncomplete conversion is the primary issue.
100°C75-85%Minimal Side ProductsGenerally optimal for this cyclization.
120°C60-70%Increased Polymeric ByproductsHigher temperatures can promote side reactions.
Reaction Time 1 hour65-75%Some Unreacted Starting MaterialReaction may not have reached completion.
2 hours75-85%Minimal Side ProductsTypically sufficient for full conversion at 100°C.
4+ hours70-80%Potential for slight increase in polymerExtended time offers diminishing returns and may increase side products.
PPA:Substrate Ratio 5:1 (w/w)50-60%Viscous reaction mixture, potential for polymerInsufficient PPA to act as both catalyst and solvent.
10:1 (w/w)75-85%Minimal Side ProductsGood balance for dilution and catalytic activity.
20:1 (w/w)70-80%Minimal Side ProductsHigher dilution does not significantly improve yield and increases solvent waste.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol details the cyclization of 4-(4-bromophenoxy)butanoic acid to form the target compound.

Materials:

  • 4-(4-bromophenoxy)butanoic acid

  • Polyphosphoric Acid (PPA)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Place polyphosphoric acid (10 g per 1 g of starting material) into an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heating: Heat the PPA to 80°C with stirring to ensure it is fluid.

  • Addition of Starting Material: Slowly add the 4-(4-bromophenoxy)butanoic acid to the hot PPA over 10-15 minutes. Ensure the powder does not clump on the sides of the flask.

  • Reaction: Increase the temperature to 100°C and stir the mixture vigorously for 2 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: After the reaction is complete, cool the flask to room temperature and then carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This process is highly exothermic.

  • Extraction: Once all the ice has melted, extract the aqueous suspension with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis reaction Intramolecular Friedel-Crafts Acylation start->reaction workup Quench & Workup reaction->workup analysis Analyze Crude Product (TLC, NMR) workup->analysis yield_check Is Yield > 70%? analysis->yield_check purity_check Is Product Pure? yield_check->purity_check Yes low_yield_cause Low Yield: - Inactive Catalyst (Moisture) - Low Temperature - Insufficient Reaction Time yield_check->low_yield_cause No success Success: Pure Product Isolated purity_check->success Yes impure_product_cause Impure Product: - Unreacted Starting Material - Polymeric Byproducts purity_check->impure_product_cause No failure Failure: Re-evaluate Strategy low_yield_solution Solution: - Use Anhydrous Conditions - Increase Temperature - Increase Time low_yield_cause->low_yield_solution low_yield_solution->failure impure_product_solution Solution: - Optimize Reaction Time/Temp - Purify via Chromatography - Run at Higher Dilution impure_product_cause->impure_product_solution impure_product_solution->failure

Caption: Troubleshooting workflow for synthesis of this compound.

References

troubleshooting failed Suzuki coupling with 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with their experiments, specifically focusing on the use of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a substrate. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is failing or giving a very low yield. What are the primary factors to investigate?

A1: A failing or low-yielding Suzuki coupling with this substrate can be attributed to several factors. The presence of the ketone group makes the aryl bromide electron-deficient, which can influence the catalytic cycle. Key areas to investigate include:

  • Catalyst and Ligand Inactivity or Incompatibility: The chosen palladium catalyst or phosphine ligand may not be optimal for this specific substrate.

  • Suboptimal Reaction Conditions: The base, solvent, temperature, and reaction time may not be suitable.

  • Presence of Impurities: Contaminants in the starting materials or solvents can act as catalyst poisons.[1][2][3]

  • Degradation of Reagents: The boronic acid or ester might be degrading under the reaction conditions.

  • Inadequate Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and side reactions.[4][5]

Q2: I am observing significant amounts of side products. What are the most common ones and how can I minimize them?

A2: With this compound, you should be vigilant for the following side reactions:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to a non-coupled arene byproduct.[6] It is often exacerbated by strong bases and the presence of water.[4] To mitigate this, consider using milder bases (e.g., K₂CO₃, CsF) or anhydrous conditions.[4] Using more stable boronic esters, like pinacol esters, can also help by ensuring a slow release of the boronic acid.[7]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules, forming a symmetrical biaryl.[5] It is often promoted by the presence of oxygen and Pd(II) species.[5][8] Thoroughly degassing the reaction mixture and using a Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) precatalyst can minimize homocoupling.[4][8]

  • Dehalogenation: In this process, the bromine atom on your substrate is replaced by a hydrogen atom. This can be influenced by the choice of ligand, base, and solvent, as well as high temperatures.[9]

Q3: The ketone group on my substrate seems to be causing issues. How does this functional group affect the Suzuki coupling?

A3: The ketone group is electron-withdrawing, which generally makes the oxidative addition of the palladium catalyst to the aryl bromide bond easier.[8][10] However, it can also influence other steps in the catalytic cycle and potentially participate in side reactions depending on the specific conditions used. While the ketone is generally stable under Suzuki conditions, very strong bases or high temperatures could lead to unforeseen complications.

Q4: How do I choose the right catalyst and ligand for coupling with this compound?

A4: The choice of catalyst and ligand is critical for a successful reaction, especially with potentially challenging substrates. For electron-deficient aryl bromides, a variety of palladium sources can be effective. However, the ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway.

  • For standard couplings: Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ might be a good starting point.

  • For more challenging couplings or to improve yields: Consider using more electron-rich and bulky phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4] These can accelerate both oxidative addition and reductive elimination steps.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting a failed or low-yielding Suzuki coupling reaction with this compound.

Problem 1: No or Very Low Conversion of Starting Material

This often points to an issue with the catalyst's activity or fundamental reaction conditions.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[4]
Catalyst Poisoning Ensure all starting materials and solvents are pure. Impurities like sulfur can poison the catalyst.[1][2][3]
Inadequate Inert Atmosphere Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[4]
Suboptimal Temperature Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C).[4]
Incorrect Base or Solvent The choice of base and solvent is often interdependent.[4] Screen different base/solvent combinations (see table below).
Problem 2: Formation of Significant Side Products

This indicates that while the catalyst is active, competing and undesired reaction pathways are occurring.

Side Product Observed Potential Cause Suggested Solution
Protodeboronation Product Strong base, presence of water.[4][6]Use a milder base (e.g., K₂CO₃, K₃PO₄, CsF).[4] Switch to anhydrous conditions.[4] Use a more stable boronic ester (e.g., pinacol ester).
Homocoupling Product Presence of oxygen, use of Pd(II) precatalyst without efficient reduction.[5][8]Rigorously degas the reaction mixture.[11] Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions for in-situ reduction of Pd(II) are optimal.[8]
Dehalogenation Product High temperature, prolonged reaction time, inappropriate ligand/base.[9]Lower the reaction temperature if possible. Monitor the reaction to avoid unnecessarily long reaction times. Screen different ligands and bases.
Optimization of Reaction Conditions

The following table provides a starting point for optimizing your Suzuki coupling reaction.

Parameter Initial Condition Alternative Conditions to Screen Rationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Different precatalysts have varying stability and activity.[4]
Ligand PPh₃ (4 mol%)Buchwald ligands (XPhos, SPhos), P(t-Bu)₃, cataCXium ABulky, electron-rich ligands can improve reaction rates and yields, especially for challenging substrates.[4]
Base K₂CO₃ (2 equiv.)K₃PO₄, Cs₂CO₃, CsF, KOtBuThe base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction.[4]
Solvent Dioxane/H₂O (4:1)Toluene, THF, DMF, 2-MeTHF (with or without water)Solvent polarity affects the solubility of reagents and the reaction rate.[4]
Temperature 80 °CRoom Temperature to 120 °CHigher temperatures can increase reaction rates but may also promote side reactions.[4]

Experimental Protocols

General Procedure for Suzuki Coupling with this compound
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[4]

  • Addition of Catalyst and Ligand: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L2 (Active Catalyst) pdi Ar-Pd(II)-X(L2) (Oxidative Adduct) pd0->pdi Oxidative Addition pdii Ar-Pd(II)-OR'(L2) (Hydroxide/Alkoxide Complex) pdi->pdii Ligand Exchange pdiii Ar-Pd(II)-Ar'(L2) (Diaryl Complex) pdii->pdiii Transmetalation pdiii->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdiii->product arx Ar-X (this compound) arx->pdi boronic Ar'-B(OR)2 (Boronic Acid/Ester) boronic->pdii base Base (e.g., K2CO3) base->pdii

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Failed Suzuki Coupling check_conversion Check Conversion by LCMS/TLC start->check_conversion no_reaction No/Low Conversion check_conversion->no_reaction < 10% side_products Side Products Observed check_conversion->side_products > 10% check_catalyst Verify Catalyst/Ligand Activity & Loading no_reaction->check_catalyst analyze_side_products Identify Side Products (GC-MS/NMR) side_products->analyze_side_products check_conditions Optimize Base/Solvent/Temp. check_catalyst->check_conditions check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere success Successful Coupling check_atmosphere->success mitigate_protodeboronation Address Protodeboronation: Milder Base, Anhydrous Conditions analyze_side_products->mitigate_protodeboronation Deboronated Product mitigate_homocoupling Address Homocoupling: Degas Thoroughly, Use Pd(0) analyze_side_products->mitigate_homocoupling Homocoupled Product mitigate_protodeboronation->success mitigate_homocoupling->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

Q1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

A1: Low conversion in the Buchwald-Hartwig amination of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical for a successful reaction. For ketone-containing aryl halides, bulky, electron-rich phosphine ligands are generally preferred as they can promote the desired reaction pathway. If you are using a standard catalyst system with a less sterically demanding ligand, consider switching to a more robust system. Pre-formed catalysts (precatalysts) are often more reliable than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective. However, if your amine coupling partner has base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.

  • Solvent and Temperature: Anhydrous and degassed solvents are essential for reproducible results. Toluene is a common and effective solvent for this reaction. The reaction temperature may need optimization. While a typical starting point is 100-110 °C, some systems may benefit from slightly lower or higher temperatures.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS. Insufficient reaction time can lead to incomplete conversion. Typical reaction times range from 12 to 24 hours.

Q2: My reaction is producing a significant amount of dehalogenated starting material (hydrodehalogenation). What causes this side reaction and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. This can occur through a competing pathway in the catalytic cycle.

  • Ligand Choice: The ligand plays a significant role in preventing this side reaction. Using bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation by favoring the desired reductive elimination step over competing pathways.

  • Base and Amine Stoichiometry: An excess of a strong base or the presence of trace amounts of water can sometimes promote hydrodehalogenation. Ensure accurate stoichiometry of your reagents.

  • Temperature: In some cases, lowering the reaction temperature may help to minimize this side reaction, although it may also slow down the desired amination.

Q3: I am observing the formation of an unknown impurity with a similar polarity to my product, making purification difficult. What could this be and how can I avoid it?

A3: With a ketone present in the substrate, a potential side reaction is α-arylation, where the enolate of the ketone attacks another molecule of the aryl bromide. This can lead to dimeric or polymeric byproducts.

  • Base Selection: The choice of base can influence the extent of enolate formation. While strong bases are needed for the amination, their concentration and type can be optimized.

  • Reaction Temperature: Higher temperatures might favor this side reaction. Careful control and potential lowering of the reaction temperature could be beneficial.

  • Order of Addition: Adding the base portion-wise or at a lower temperature before heating might help to control the concentration of the reactive enolate at any given time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for a new amine with this compound?

A1: A robust starting point is to adapt a protocol that has been successful for a structurally similar substrate. The following conditions, based on the successful amination of 7-Bromo-1-tetralone, are recommended as an initial experiment.

ParameterRecommended Starting Condition
Palladium Source Palladium(II) acetate (Pd(OAc)₂)
Ligand XPhos
Base Sodium tert-butoxide (NaOtBu)
Solvent Anhydrous Toluene
Temperature 100-110 °C
Reactant Ratio 1.0 equiv. Aryl Bromide, 1.2 equiv. Amine, 1.4 equiv. Base
Catalyst Loading 2 mol% Pd(OAc)₂, 4 mol% XPhos

Q2: How do I choose the right ligand for my specific amine coupling partner?

A2: The optimal ligand is often dependent on the nature of the amine. Bulky, electron-rich biaryl phosphine ligands are a good starting point for many primary and secondary amines. For challenging couplings, screening a variety of ligands from different "generations" of Buchwald-Hartwig catalysts may be necessary.

Ligand FamilyGeneral Application
XPhos Broadly applicable for a wide range of amines.
RuPhos Often effective for secondary amines.
BrettPhos Designed for primary amines.
BINAP A bidentate ligand that can be effective, particularly with aryl iodides.

Q3: Are there any specific handling precautions I should take for this reaction?

A3: Yes, the Buchwald-Hartwig amination is sensitive to air and moisture. It is crucial to use oven-dried glassware and anhydrous, degassed solvents. The reaction should be set up and run under an inert atmosphere (e.g., argon or nitrogen). Palladium catalysts and phosphine ligands can be air-sensitive and should be handled accordingly.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

  • Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution (2 x 10 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivative.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R₂NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination -HX Reductive_Elimination->Pd(0)L Product (Ar-NR₂) Product 7-Amino-3,4-dihydro- benzo[b]oxepin-5(2H)-one Reductive_Elimination->Product ArBr 7-Bromo-3,4-dihydro- benzo[b]oxepin-5(2H)-one ArBr->Oxidative_Addition Amine Amine (R₂NH) Amine->Amine_Coordination Troubleshooting_Workflow start Low Conversion or Side Products Observed catalyst Screen Catalyst & Ligand (e.g., XPhos, RuPhos) start->catalyst base Optimize Base (e.g., NaOtBu, Cs₂CO₃) catalyst->base solvent_temp Adjust Solvent & Temperature (e.g., Toluene, 100-110°C) base->solvent_temp time Vary Reaction Time solvent_temp->time analysis Analyze Results (TLC, GC-MS, NMR) time->analysis analysis->catalyst No Improvement success Optimized Conditions Achieved analysis->success Improved Yield/ Purity

preventing debromination of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, with a specific focus on preventing its debromination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile chemical intermediate.[1][2] Its benzoxepin structure is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The bromine atom at the 7-position enhances its reactivity, making it a key building block in the synthesis of biologically active molecules, particularly in the fields of neuropharmacology and for potential anti-inflammatory drugs.[1][2] It is often used in cross-coupling reactions to introduce diverse functionalities.

Q2: What is debromination and why is it a concern with this compound?

Debromination is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of the corresponding debrominated product, 3,4-dihydrobenzo[b]oxepin-5(2H)-one, which reduces the yield of the desired product and complicates purification. This is a common issue with aryl bromides, especially during palladium-catalyzed cross-coupling reactions.

Q3: What are the common types of reactions where debromination of this compound is observed?

Debromination is frequently observed in palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura coupling

  • Heck reaction

  • Buchwald-Hartwig amination

  • Sonogashira coupling

It can also occur during metal-halogen exchange reactions (e.g., with organolithium reagents) and under certain catalytic hydrogenation conditions.

Q4: What are the primary factors that promote debromination?

Several factors can contribute to debromination:

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) can promote debromination.

  • High Temperatures and Long Reaction Times: Elevated temperatures and prolonged reaction durations can increase the likelihood of this side reaction.

  • Catalyst System: The choice of palladium catalyst and phosphine ligand can significantly influence the extent of debromination.

  • Solvent and Reagents: The presence of protic solvents (e.g., alcohols) or water can act as a hydride source, leading to the reductive cleavage of the carbon-bromine bond.

Troubleshooting Guide: Preventing Debromination

This guide provides a systematic approach to diagnose and mitigate the debromination of this compound in your reactions.

Troubleshooting Workflow

Debromination_Troubleshooting cluster_solutions Solutions start Debromination Observed step1 Step 1: Evaluate Base start->step1 step2 Step 2: Assess Temperature & Time step1->step2 If debromination persists sol1 Issue: Using strong bases (e.g., NaOtBu, t-BuOK). Solution: Switch to weaker inorganic bases like K2CO3, K3PO4, or Cs2CO3. step1->sol1 step3 Step 3: Analyze Catalyst System step2->step3 If debromination persists sol2 Issue: High temperatures and long reaction times. Solution: Lower the temperature and monitor the reaction closely. Stop when the starting material is consumed. step2->sol2 step4 Step 4: Check Solvents & Reagents step3->step4 If debromination persists sol3 Issue: Catalyst promoting dehalogenation. Solution: For electron-deficient aryl bromides, consider phosphine-free catalysts or specific ligands like P(o-tolyl)3. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also be effective. step3->sol3 end Debromination Minimized step4->end Problem Resolved sol4 Issue: Protic solvents or water acting as hydride source. Solution: Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are dry. step4->sol4

Caption: A step-by-step workflow for troubleshooting and minimizing debromination.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Debromination

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

Reagent/MaterialGradeSource
This compound≥95%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially Available
SPhos≥98%Commercially Available
Potassium Phosphate (K₃PO₄)≥98%Commercially Available
TolueneAnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassed, DeionizedPrepared in-house
Inert Gas (Argon or Nitrogen)High Purity-

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk tube.

  • Atmosphere Exchange: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add a mixture of anhydrous toluene (4 mL) and degassed water (1 mL).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80-90 °C. Stir the reaction mixture for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination with Minimized Debromination

This protocol outlines the coupling of this compound with a primary or secondary amine.

Materials:

Reagent/MaterialGradeSource
This compound≥95%Commercially Available
Amine (Primary or Secondary)Reagent GradeCommercially Available
Pd₂(dba)₃≥97%Commercially Available
XPhos≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
TolueneAnhydrousCommercially Available
Inert Gas (Argon or Nitrogen)High Purity-

Procedure:

  • Inert Atmosphere: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Base Addition: Add cesium carbonate (1.4 mmol, 1.4 equiv).

  • Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Reagent and Solvent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes representative conditions and their impact on the yield of the desired product versus the debrominated byproduct in a model Suzuki-Miyaura coupling reaction.

EntryBaseTemperature (°C)SolventCatalyst SystemDesired Product Yield (%)Debrominated Byproduct (%)
1NaOtBu110ToluenePd(PPh₃)₄4535
2K₂CO₃110Toluene/H₂OPd(PPh₃)₄6515
3K₃PO₄90Toluene/H₂OPd(OAc)₂/SPhos88<5
4Cs₂CO₃90Dioxane/H₂OPd(OAc)₂/XPhos92<3

Visualizations

Logical Relationship for Base Selection

Base_Selection start Goal: Minimize Debromination strong_base Strong Bases (e.g., NaOtBu, t-BuOK) start->strong_base Avoid weak_base Weaker Inorganic Bases (e.g., K2CO3, K3PO4, Cs2CO3) start->weak_base Prefer outcome_strong Increased Debromination Risk strong_base->outcome_strong outcome_weak Reduced Debromination Risk weak_base->outcome_weak

References

Technical Support Center: Purification of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining this key pharmaceutical intermediate in high purity.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the purification of this compound.

Frequently Asked Questions

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For syntheses involving intramolecular Friedel-Crafts acylation, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor acid or acid chloride.

  • Polyalkylation or Polyacylation Products: Although less common in acylation compared to alkylation, these can still occur.[1]

  • Isomeric Byproducts: Depending on the directing effects of the substituents on the aromatic ring, you may see small amounts of other positional isomers.

  • Solvent Residues: Residual high-boiling point solvents from the reaction.

  • Complexes with Lewis Acids: If a Lewis acid like AlCl₃ is used, it can form a stable complex with the product ketone, which needs to be effectively quenched and removed during workup.[2]

Q2: My purified product is a yellow liquid or oil, but I was expecting a solid. Is this normal?

A2: this compound is often described as a yellow liquid or low-melting solid.[3] Its physical state at room temperature can be influenced by residual solvents or minor impurities. If high purity is achieved, it may solidify upon standing or at reduced temperatures (e.g., 0-8°C for storage).

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at 2-8°C, sealed in a dry environment to maintain its stability.

Troubleshooting Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. The compound is highly soluble in the elution solvent, leading to broad bands and poor separation. 2. The compound is adsorbing irreversibly to the silica gel. 3. The product is co-eluting with a major impurity.1. Adjust the solvent system. Start with a less polar solvent (e.g., hexane) and gradually increase the polarity with ethyl acetate or dichloromethane. 2. Consider using a different stationary phase, such as alumina (neutral or basic).[4] 3. Optimize the solvent gradient to improve resolution. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.[5]
Product Fails to Crystallize 1. Presence of impurities that inhibit crystal lattice formation. 2. The compound is forming an oil. 3. Incorrect choice of recrystallization solvent.1. First, attempt purification by column chromatography to remove the bulk of impurities. 2. Try dissolving the oil in a minimal amount of a good solvent (e.g., acetone, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity appears. Allow to stand at a low temperature. 3. Experiment with different solvent systems. Good options for aromatic ketones include ethanol/water, acetone/water, or toluene/hexane mixtures.[6][7]
Persistent Yellow Color in Final Product 1. Presence of colored impurities. 2. Inherent color of the pure compound.1. If the color is due to impurities, consider treating a solution of the compound with activated charcoal before a final filtration and recrystallization. 2. The compound is often reported as a yellow liquid, so a pale yellow color may be acceptable depending on the required purity.
Broad or Tailing Peaks in HPLC Analysis 1. Secondary interactions with the column's stationary phase. 2. Column contamination. 3. Inappropriate mobile phase.1. If using a silica-based column, residual silanols can interact with the ketone. Consider adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase. 2. Flush the column with a strong solvent to remove any adsorbed impurities. 3. Adjust the pH or the organic modifier of the mobile phase.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Flash Column Chromatography

This is the most common method for purifying the crude product after synthesis.

  • Stationary Phase: Silica gel (230-400 mesh). The amount should be 50-100 times the weight of the crude material.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective.

    • Start with 100% hexane to elute non-polar impurities.

    • Gradually increase the polarity, for example, to 5%, 10%, and then 20% ethyl acetate in hexane. The target compound, being a moderately polar aromatic ketone, is expected to elute in the 10-30% ethyl acetate range.

  • Procedure:

    • TLC Analysis: First, determine the optimal solvent system using TLC. The ideal Rf value for the product is between 0.25 and 0.40.

    • Column Packing: Pack the column with silica gel as a slurry in hexane.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

    • Elution: Begin elution with the starting solvent (e.g., 5% ethyl acetate in hexane) and collect fractions.

    • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization can be used to further purify the product obtained from column chromatography, especially to obtain a crystalline solid.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Single Solvent: Isopropanol, ethanol, or acetone may work.

    • Solvent Pair: A combination of a "good" solvent (e.g., dichloromethane, ethyl acetate, or acetone) and a "poor" solvent (e.g., hexane, heptane, or water) is often effective.[3][7]

  • Procedure (Using a Solvent Pair, e.g., Acetone/Hexane):

    • Dissolve the impure compound in the minimum amount of hot acetone.

    • While the solution is still warm, add hexane dropwise until a persistent cloudiness is observed.

    • Add a few more drops of acetone to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Summary

While specific quantitative data for the purification of this exact molecule is not widely published, the following table provides expected outcomes based on the purification of analogous aromatic ketones.

Purification Method Starting Purity (Typical) Final Purity (Expected) Expected Yield Notes
Flash Column Chromatography 60-85%>95%70-90%Yield is dependent on the separation from closely eluting impurities.
Recrystallization >90%>98-99%80-95%Best used for polishing already relatively pure material.

Visualized Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow General Purification Workflow for this compound Crude Crude Product (Post-Synthesis & Workup) TLC TLC Analysis (Determine Solvent System) Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Purity_Check1 Purity Check 1 (e.g., HPLC, GC-MS) Combine->Purity_Check1 Recrystallize Recrystallization (Optional Polishing Step) Purity_Check1->Recrystallize Purity < Target Final Pure Product (>98%) Purity_Check1->Final Purity ≥ Target Purity_Check2 Purity Check 2 & Characterization (NMR, MS, HPLC) Recrystallize->Purity_Check2 Purity_Check2->Final

Caption: A flowchart illustrating the typical purification sequence from crude product to final, high-purity compound.

Diagram 2: Troubleshooting Logic for Failed Crystallization

CrystallizationTroubleshooting Troubleshooting a Failed Recrystallization Start Product Oiled Out or Failed to Crystallize CheckPurity Is the material >90% pure? Start->CheckPurity ReChrom Re-purify by Column Chromatography CheckPurity->ReChrom No TrySolvent Try a different solvent system CheckPurity->TrySolvent Yes ReChrom->Start SolventPair Use a solvent/anti-solvent pair (e.g., Acetone/Hexane) TrySolvent->SolventPair Scratch Scratch inner surface of flask with a glass rod SolventPair->Scratch Seed Add a seed crystal (if available) Scratch->Seed Success Crystals Form Seed->Success

Caption: A decision tree for troubleshooting common issues when attempting to recrystallize the target compound.

References

Technical Support Center: Large-Scale Synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale preparation of this compound?

A1: A prevalent and scalable method involves a two-step sequence starting from 4-bromophenol. The first step is an etherification with ethyl 4-bromobutanoate, followed by hydrolysis to yield 4-(4-bromophenoxy)butanoic acid. The subsequent and key step is an intramolecular Friedel-Crafts acylation to form the seven-membered ring of the target molecule.

Q2: What are the critical parameters to control during the intramolecular Friedel-Crafts acylation?

A2: The success of the intramolecular Friedel-Crafts acylation hinges on several factors. The choice of acid catalyst is crucial, with polyphosphoric acid (PPA) or Eaton's reagent being common choices for this type of cyclization. Reaction temperature and time must be carefully optimized to ensure complete conversion while minimizing side reactions. On a large scale, efficient stirring is vital to maintain homogenous heat distribution.

Q3: How can I minimize the formation of intermolecular side products during cyclization?

A3: Intermolecular reactions, leading to polymers, are a common issue in cyclization reactions. To favor the desired intramolecular reaction, it is advisable to work under high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of the acid catalyst.

Q4: What are the expected challenges in the purification of the final product?

A4: The final product, this compound, is a crystalline solid. However, crude products can sometimes be oily due to impurities. Purification can be challenging due to the similar lipophilicity of the product and potential side-products. A combination of techniques, such as recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) and column chromatography, may be necessary to achieve high purity.

Troubleshooting Guides

Problem 1: Low Yield in the Friedel-Crafts Cyclization Step
Potential Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. - Ensure the acid catalyst is fresh and active.
Intermolecular polymerization - Employ high-dilution conditions by adding the substrate slowly to the reaction mixture. - Optimize the concentration of the substrate.
Decomposition of starting material or product - Lower the reaction temperature and extend the reaction time. - Consider a milder acid catalyst.
Problem 2: Formation of Impurities During Synthesis
Potential Cause Troubleshooting Steps
Formation of polybrominated species - If brominating the final product, carefully control the stoichiometry of the brominating agent. - Consider performing the bromination on an earlier precursor under milder conditions.
Incomplete cyclization - Optimize the Friedel-Crafts reaction conditions as described in "Problem 1".
Side reactions due to reactive intermediates - Control the reaction temperature to minimize the formation of undesired byproducts.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Steps
Product oils out during recrystallization - Experiment with different solvent systems for recrystallization. - Try seeding the supersaturated solution with a small crystal of the pure product.
Co-elution of impurities during column chromatography - Optimize the mobile phase for better separation. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography.
Residual acid catalyst in the product - Ensure thorough quenching of the reaction mixture and aqueous work-up to remove the acid. - Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help.

Experimental Protocols

Step 1: Synthesis of 4-(4-bromophenoxy)butanoic acid
  • To a stirred solution of 4-bromophenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add ethyl 4-bromobutanoate (1.2 eq).

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(4-bromophenoxy)butanoate.

  • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of ~2.

  • The precipitated solid is filtered, washed with water, and dried to afford 4-(4-bromophenoxy)butanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation
  • To polyphosphoric acid (PPA) at 80-90 °C, slowly add 4-(4-bromophenoxy)butanoic acid (1.0 eq) under vigorous stirring.

  • Maintain the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.

  • The crude product is dried and can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Etherification & Hydrolysis cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation 4-Bromophenol 4-Bromophenol 4-(4-Bromophenoxy)butanoic_acid 4-(4-Bromophenoxy)butanoic_acid 4-Bromophenol->4-(4-Bromophenoxy)butanoic_acid 1. K2CO3, Ethyl 4-bromobutanoate 2. NaOH, H2O/EtOH Target_Molecule This compound 4-(4-Bromophenoxy)butanoic_acid->Target_Molecule Polyphosphoric Acid (PPA)

Caption: Synthetic workflow for this compound.

Troubleshooting_Friedel_Crafts Start Low Yield in Cyclization Check_Completion Reaction Incomplete? Start->Check_Completion Increase_Time_Temp Increase Time/Temperature Check_Completion->Increase_Time_Temp Yes Check_Polymer Polymer Formation? Check_Completion->Check_Polymer No End Yield Improved Increase_Time_Temp->End High_Dilution Use High Dilution Check_Polymer->High_Dilution Yes Check_Decomposition Decomposition Observed? Check_Polymer->Check_Decomposition No High_Dilution->End Lower_Temp Lower Temperature Check_Decomposition->Lower_Temp Yes Check_Decomposition->End No Lower_Temp->End

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts cyclization.

managing reaction byproducts in palladium-catalyzed reactions of benzoxepinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of benzoxepinones. The information is designed to help manage and understand the formation of reaction byproducts and to optimize reaction conditions for desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a benzoxepinone substrate is sluggish or not proceeding to completion. What are the common causes?

A1: Low conversion rates in palladium-catalyzed reactions involving benzoxepinones can stem from several factors:

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst, rendering it inactive.[1]

  • Ligand Choice: The nature of the phosphine ligand is critical. For certain transformations, standard ligands may not be optimal. For instance, in some cascade reactions forming benzoxepins, common chiral phosphine ligands like (S)-BINAP were found to be ineffective.[2]

  • Sub-optimal Base: The base plays a crucial role, particularly in the transmetalation step of reactions like the Suzuki coupling. The strength and solubility of the base are important considerations.[1]

  • Poor Substrate Quality: Impurities in the benzoxepinone starting material or the coupling partner can poison the palladium catalyst.

  • Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature may be necessary.[1]

Q2: I am observing significant amounts of homocoupling byproducts in my Suzuki reaction with a benzoxepinone derivative. How can I minimize this?

A2: Homocoupling of the boronic acid or ester is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. To minimize homocoupling:

  • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen.

  • Use of Pinacol Esters: Boronic esters, such as pinacol esters, can sometimes be less prone to homocoupling than the corresponding boronic acids.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid derivative can help to maintain a low concentration in the reaction mixture, disfavoring the homocoupling side reaction.

Q3: In my Heck reaction with a vinyl benzoxepinone, I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in Heck reactions is influenced by both steric and electronic factors. To control the formation of a specific regioisomer:

  • Ligand Selection: The steric bulk and electronic properties of the phosphine ligand can significantly influence where the aryl or vinyl group adds to the alkene. Experimenting with different ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) is a key optimization strategy.

  • Reaction Additives: The addition of certain salts, like silver salts, can sometimes alter the reaction pathway and improve regioselectivity.[3]

Q4: What is protodeboronation in Suzuki reactions, and can it be a problem with benzoxepinone substrates?

A4: Protodeboronation is a side reaction where the boronic acid or ester is cleaved from the aryl or vinyl group and replaced with a hydrogen atom. This is particularly problematic with electron-rich or some heteroaromatic boronic acids. While not specifically documented for benzoxepinones in the provided literature, it is a possibility to consider, especially if the benzoxepinone ring contains electron-donating groups. Using boronic esters instead of acids may help mitigate this issue.

Q5: Are there any specific safety considerations when running palladium-catalyzed reactions with benzoxepinones?

A5: Standard laboratory safety practices should always be followed. Specific considerations include:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Solvents: Many of the organic solvents used in these reactions (e.g., toluene, dioxane, THF) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Pressurized Reactions: Some reactions may be run at elevated temperatures in sealed vessels, which can lead to a buildup of pressure. Ensure appropriate pressure-rated glassware and safety precautions are used.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium precatalyst is from a reliable source and has been stored correctly. Consider using a more robust catalyst system.
Oxygen ContaminationThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Inappropriate LigandScreen a variety of phosphine ligands with different steric and electronic properties.
Incorrect BaseExperiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The presence of water can be crucial for the activity of some inorganic bases.
Low TemperatureGradually increase the reaction temperature while monitoring for product formation and decomposition.
Problem 2: Formation of Significant Byproducts
Byproduct Observed Possible Cause Troubleshooting Step
Homocoupling (Suzuki)Presence of oxygen; high concentration of boronic acid.Improve degassing procedures. Consider using a boronic ester. Try slow addition of the boronic acid derivative.
Reductive DehalogenationCatalyst deactivation pathway; presence of a hydrogen source.Ensure high purity of reagents and solvents. Optimize catalyst and ligand choice.
Alkyne Dimerization (Sonogashira)Copper co-catalyst promoting Glaser coupling.Consider running the reaction under copper-free conditions.[4][5]
Reductive Heck ProductCompeting reaction pathway to β-hydride elimination.The extent of this side product can be influenced by the base, temperature, substrate, and solvent.[6] Optimization of these parameters is necessary.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cascade Reaction for Benzoxepin Synthesis [2]

This protocol is for the synthesis of a benzoxepin, a related structure to benzoxepinones, and illustrates a typical experimental setup.

  • Reagents and Setup: To a reaction vial, add the salicylaldehyde derivative (0.236 mmol), PdCl₂ (10 mol%), and the chosen phosphoramidite ligand (40 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent and Additives: Add the solvent (1.18 mL), vinylcyclopropane derivative (0.826 mmol), LiCl (0.283 mmol), and water (26 µL).

  • Base Addition: Add KOtBu (0.472 mmol, 1.0 M in THF).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Ligand on a Palladium-Catalyzed Cascade Reaction for Benzoxepin Synthesis [2]

EntryLigandYield (%)Enantiomeric Ratio (e.r.)
1Trost Ligand (L8)15-
2Phosphoramidite L11ModerateModerate
3Phosphoramidite L12ModerateModerate
4Phosphoramidite L15ModerateModerate
5Phosphoramidite L24>95Good

Reaction conditions and specific ligand structures can be found in the source literature.

Visualizations

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' Ln Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X (Benzoxepinone-halide) RX->OxAdd R_Metal R'-[M] (Coupling Partner) R_Metal->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Reagents Verify Purity of Starting Materials and Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Screen_Catalyst Screen Catalyst and Ligands Check_Reagents->Screen_Catalyst If pure Degassing Improve Degassing Procedure Check_Conditions->Degassing Screen_Base Screen Bases Check_Conditions->Screen_Base Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp Degassing->Screen_Catalyst Analysis Analyze Byproducts (GC-MS, LC-MS, NMR) Screen_Catalyst->Analysis Screen_Base->Analysis Optimize_Temp->Analysis Analysis->Start Iterate Success Reaction Optimized Analysis->Success Problem solved

Caption: A logical workflow for troubleshooting palladium-catalyzed reactions.

References

stability issues of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this molecule in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its two key functional groups: the benzoxepine core (a cyclic ether) and the ketone. Under certain conditions, the molecule may be susceptible to ring-opening of the ether, hydrolysis, or other degradation pathways, particularly under strong acidic or basic conditions.

Q2: I am observing an unexpected loss of my starting material during a reaction under acidic conditions. What could be happening?

A2: Under strong acidic conditions, the ether linkage in the oxepine ring can be protonated, making it a better leaving group. This can lead to acid-catalyzed cleavage of the ether bond and subsequent ring-opening.[1][2][3][4] The ketone functionality may also participate in side reactions, although the ether cleavage is often the more significant concern with strong acids.

Q3: My reaction under basic conditions is giving me a complex mixture of products. What are the potential side reactions?

A3: While the ether linkage is generally more stable under basic conditions, the ketone can undergo base-catalyzed reactions. The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate intermediate can then participate in various reactions, such as aldol-type condensations or other rearrangements, leading to a mixture of products.

Q4: Are there any recommended storage conditions for this compound?

A4: To ensure long-term stability, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) can also be beneficial to prevent potential oxidative degradation over extended periods.

Troubleshooting Guides

Issue 1: Degradation under Acidic Conditions
  • Symptom: Low or no yield of the desired product, with the appearance of unknown polar impurities in TLC or LC-MS analysis when using strong acids (e.g., HCl, H₂SO₄, TFA).

  • Potential Cause: Acid-catalyzed hydrolysis and ring-opening of the benzoxepine ring.

  • Troubleshooting Steps:

    • Reduce Acid Strength: If possible, use a weaker acid or a catalytic amount of a strong acid.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can act as a nucleophile in the ring-opening reaction.

    • Protecting Groups: If the chemistry allows, consider protecting the ketone functionality to prevent potential side reactions, although this may not prevent ether cleavage.

Issue 2: Byproduct Formation under Basic Conditions
  • Symptom: Formation of multiple products, some with higher molecular weights, when using strong bases (e.g., NaOH, KOH, LDA).

  • Potential Cause: Base-catalyzed enolate formation followed by self-condensation or other reactions.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Base: If the goal is simply deprotonation, consider using a sterically hindered, non-nucleophilic base.

    • Control Stoichiometry: Use a precise stoichiometry of the base to avoid excess base that can promote side reactions.

    • Temperature Control: Maintain a low reaction temperature to control the reactivity of the enolate intermediate.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize byproduct formation.

Data Summary

The following table summarizes the potential stability issues of this compound under different conditions.

ConditionPotential InstabilityPrimary Functional Group InvolvedPotential Degradation Products
Strong Acidic (pH < 2) HighCyclic Ether, KetoneRing-opened products, hydrated species
Mild Acidic (pH 3-6) ModerateCyclic Ether, KetoneSlow hydrolysis and ring-opening
Neutral (pH 7) Low-Generally stable
Mild Basic (pH 8-10) Low to ModerateKetoneEnolate-derived byproducts
Strong Basic (pH > 11) Moderate to HighKetoneCondensation products, potential for other rearrangements

Experimental Protocols

Protocol 1: General Procedure for Acidic Stress Testing

This protocol is based on general principles for forced degradation studies.[5][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Treatment:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to monitor the degradation of the parent compound and the formation of any degradation products.

Protocol 2: General Procedure for Basic Stress Testing

This protocol is based on general principles for forced degradation studies.[5][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Basic Treatment:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of any degradation products.

Visualizations

Acid_Degradation_Pathway start This compound protonation Protonation of Ether Oxygen start->protonation H+ ring_opening Nucleophilic Attack (e.g., by H2O) protonation->ring_opening product Ring-Opened Product (Phenolic Alcohol) ring_opening->product

Caption: Potential Acid-Catalyzed Degradation Pathway.

Base_Degradation_Pathway start This compound enolate Enolate Formation start->enolate Base (B-) condensation Aldol-type Condensation enolate->condensation Reaction with starting material products Higher Molecular Weight Byproducts condensation->products Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid_stress Acidic Stress (1 M HCl, 60°C) prep_stock->acid_stress base_stress Basic Stress (1 M NaOH, 60°C) prep_stock->base_stress sampling Sample at Time Points (0, 2, 6, 12, 24h) acid_stress->sampling base_stress->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc

References

Technical Support Center: Alternative Catalysts for Cross-Coupling with 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for alternative catalysts in cross-coupling reactions involving 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Frequently Asked Questions (FAQs)

Q1: My standard palladium-catalyzed Suzuki coupling with this compound is giving low yields. What are some common causes and initial troubleshooting steps?

Low yields in Suzuki couplings with this substrate can stem from several factors. Initial troubleshooting should focus on:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) which can promote the oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene are often effective. The reaction temperature may need to be optimized; often, heating to 80-110 °C is required.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

Q2: Are there any effective palladium-free catalyst alternatives for the Sonogashira coupling of this compound?

Yes, copper-catalyzed Sonogashira-type reactions have emerged as a viable alternative to palladium-based systems. These reactions can be advantageous due to the lower cost and toxicity of copper.[1] Key considerations for a copper-catalyzed approach include:

  • Copper(I) Source: Copper(I) iodide (CuI) is a common and effective catalyst.

  • Ligand: The presence of a ligand is often crucial. Bathophenanthroline is a non-toxic ligand that has been successfully used in copper-catalyzed Sonogashira reactions of bromo-heterocycles.[2]

  • Base and Solvent: An amine base such as triethylamine (Et₃N) is typically used, often serving as both the base and the solvent.

Q3: Can nickel catalysts be used for the Buchwald-Hartwig amination of this compound?

Nickel catalysts are a promising and more earth-abundant alternative to palladium for C-N cross-coupling reactions.[3][4][5] For the amination of aryl bromides like the target substrate, consider the following:

  • Nickel Precatalyst: Air-stable "naked nickel" complexes or in-situ generated Ni(0) from NiCl₂(L)₂ (where L is a ligand like a phosphine or an N-heterocyclic carbene) and a reducing agent (e.g., zinc dust) can be effective.[3][5]

  • Ligand: N-heterocyclic carbene (NHC) ligands have shown great promise in nickel-catalyzed aminations.[5][6]

  • Base: Strong bases like sodium tert-butoxide (NaOtBu) are typically required.

Q4: I am observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can I minimize this side reaction?

Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[7] To mitigate this:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the catalyst.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes be beneficial.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its homocoupling.

  • Choice of Ligand: Certain ligands can suppress homocoupling more effectively than others.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Nickel-Catalyzed Suzuki Coupling

Problem: Low or no conversion of this compound in a nickel-catalyzed Suzuki coupling.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the nickel precatalyst is properly activated to Ni(0). If using a Ni(II) salt, ensure the reducing agent (e.g., Zn, Mn) is active. Consider using a pre-formed Ni(0) complex.
Ligand Incompatibility The chosen phosphine or NHC ligand may not be suitable. Screen a variety of ligands with different steric and electronic properties. For heteroaryl bromides, bulky, electron-donating ligands are often effective.[4]
Suboptimal Base The strength and solubility of the base are critical. For nickel catalysis, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used. Ensure the base is anhydrous and finely powdered.
Solvent Effects The polarity of the solvent can significantly impact the reaction. Screen solvents such as dioxane, THF, DMF, or toluene.
Reaction Temperature Nickel-catalyzed couplings may require different optimal temperatures than palladium-catalyzed ones. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Guide 2: Addressing Side Reactions in Copper-Catalyzed Sonogashira Coupling

Problem: Formation of significant side products, such as Glaser-Hay homocoupling of the terminal alkyne.

Potential Cause Troubleshooting Step
Excessive Homocoupling This is a common issue in copper-catalyzed reactions.[1] Running the reaction under strictly anaerobic conditions can help. The choice of ligand can also influence the rate of homocoupling versus cross-coupling.
Decomposition of Starting Material The benzoxepinone core may be sensitive to the reaction conditions. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of decomposition products. Consider lowering the reaction temperature.
Low Reactivity If the reaction is sluggish, consider using a more activating ligand for the copper catalyst. Increasing the catalyst loading may also be necessary, but this can sometimes exacerbate homocoupling.

Data Presentation

The following tables summarize representative data for alternative catalysts in cross-coupling reactions of aryl bromides. Note that these are for analogous substrates and should be used as a starting point for optimization with this compound.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemAryl BromideCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
NiCl₂(dppp)4-BromoanisolePhenylboronic acidK₃PO₄Dioxane801295
Ni(COD)₂ / PCy₃4-BromotoluenePhenylboronic acidK₃PO₄Toluene1002488
NiCl₂(IMes)1-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃DMF1201892

Table 2: Copper-Catalyzed Sonogashira Coupling of Aryl Bromides

Catalyst SystemAryl BromideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
CuI / PPh₃4-BromoacetophenonePhenylacetyleneK₂CO₃DMF1202485
CuI / Bathophenanthroline3-BromopyridinePhenylacetyleneEt₃NEt₃N1001678
Cu(OAc)₂4-BromoiodobenzenePhenylacetyleneEt₃NEt₃N801290

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the nickel precatalyst (e.g., NiCl₂(dppp), 5 mol%) and any additional ligand.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (if not using a copper-free protocol, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Verify Inert Atmosphere and Anhydrous Conditions check_reagents->check_conditions Reagents OK failure Persistent Low Yield - Consult Specialist check_reagents->failure Impure/Incorrect Stoichiometry optimize_catalyst Optimize Catalyst System (Catalyst/Ligand) check_conditions->optimize_catalyst Conditions OK check_conditions->failure Contamination optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_temp Optimize Reaction Temperature optimize_solvent->optimize_temp success Successful Coupling optimize_temp->success Improved Yield optimize_temp->failure No Improvement

Caption: A general troubleshooting workflow for low-yielding cross-coupling reactions.

Catalyst_Selection start Desired Cross-Coupling Reaction suzuki Suzuki (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira heck Heck (C-C, alkene) start->heck pd_suzuki Palladium (Standard) suzuki->pd_suzuki ni_suzuki Nickel (Alternative) suzuki->ni_suzuki pd_buchwald Palladium (Standard) buchwald->pd_buchwald ni_buchwald Nickel (Alternative) buchwald->ni_buchwald pd_sono Palladium/Copper (Standard) sonogashira->pd_sono cu_sono Copper (Alternative) sonogashira->cu_sono pd_heck Palladium (Standard) heck->pd_heck

Caption: A decision tree for selecting standard versus alternative catalysts for common cross-coupling reactions.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Analysis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and its non-brominated analog, offering insights into the influence of halogen substitution on the chemical environment of the core structure.

Comparative Spectral Data Analysis

The introduction of a bromine atom at the 7-position of the benzoxepinone ring system induces notable shifts in the NMR spectra, providing valuable information for structural confirmation. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its non-brominated counterpart.

Table 1: ¹H NMR Spectral Data Comparison

Proton This compound (Predicted) 3,4-dihydrobenzo[b]oxepin-5(2H)-one (Experimental)
H-2~ 4.2 ppm (t)4.23 ppm (t, J = 6.0 Hz)
H-3~ 2.2 ppm (quint)2.18 ppm (quint, J = 6.0 Hz)
H-4~ 3.0 ppm (t)2.97 ppm (t, J = 6.0 Hz)
H-6~ 7.8 ppm (d)~ 7.7 ppm (d)
H-8~ 7.6 ppm (dd)~ 7.4 ppm (t)
H-9~ 7.1 ppm (d)~ 7.0 ppm (d)

Table 2: ¹³C NMR Spectral Data Comparison

Carbon This compound (Predicted) 3,4-dihydrobenzo[b]oxepin-5(2H)-one (Experimental)
C-2~ 70 ppm69.8 ppm
C-3~ 30 ppm29.5 ppm
C-4~ 40 ppm39.7 ppm
C-5~ 195 ppm196.2 ppm
C-5a~ 128 ppm128.8 ppm
C-6~ 135 ppm133.5 ppm
C-7~ 120 ppm121.7 ppm
C-8~ 138 ppm135.8 ppm
C-9~ 122 ppm121.2 ppm
C-9a~ 160 ppm161.5 ppm

The predicted data indicates that the bromine atom at C-7 will deshield the adjacent aromatic protons (H-6 and H-8), causing them to resonate at a lower field compared to the parent compound. Similarly, the carbon spectrum is expected to show a significant downfield shift for C-7 and notable changes in the chemical shifts of the other aromatic carbons due to the inductive and resonance effects of the bromine substituent.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of benzoxepinone derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. Data Processing and Analysis:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts (δ) of the signals are determined and reported in parts per million (ppm).

  • For ¹H NMR, the integration of the signals is performed to determine the relative number of protons.

  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for each signal in the ¹H NMR spectrum are analyzed to deduce the connectivity of the protons.

Visualizing Molecular Structure and Analytical Workflow

To aid in the interpretation of the spectral data and to outline the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

G NMR Spectral Analysis Workflow cluster_workflow cluster_inputs Inputs SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcq Load Sample DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc Raw Data (FID) SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) DataProc->SpectralAnalysis Processed Spectra StructureElucidation Structure Elucidation & Comparison SpectralAnalysis->StructureElucidation Interpreted Data Comparison Performance Comparison StructureElucidation->Comparison Comparative Analysis Compound This compound Compound->SamplePrep Alternative 3,4-dihydrobenzo[b]oxepin-5(2H)-one Alternative->SamplePrep

Caption: A generalized workflow for the NMR spectral analysis and comparison of benzoxepinone derivatives.

A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functional groups onto the aromatic core of benzoxepinone scaffolds is a cornerstone of medicinal chemistry and materials science. The choice of the halogen at the 7-position—be it bromine or chlorine—profoundly influences the reactivity of the molecule, dictating the feasibility and conditions required for subsequent chemical transformations. This guide provides an objective comparison of the reactivity of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its 7-chloro analogue, supported by fundamental principles and experimental data from analogous systems.

Core Reactivity Principles: A Comparative Overview

The primary distinction in reactivity between the 7-bromo and 7-chloro benzoxepinones lies in the inherent properties of the carbon-halogen bond. Generally, the carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy is a critical determinant in the outcome of two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity trend is well-established: Aryl Bromides > Aryl Chlorides . This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-Br bond undergoes this oxidative addition more readily than the stronger C-Cl bond, leading to faster reaction rates and often requiring milder conditions.[1][2][3] Consequently, 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is the more reactive partner in these transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed, with reactivity often following the order Aryl Fluorides > Aryl Chlorides > Aryl Bromides > Aryl Iodides .[4][5] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The more electronegative halogen (chlorine in this comparison) polarizes the carbon atom to a greater extent, making it more electrophilic and thus more susceptible to nucleophilic attack.[5]

Quantitative Data Comparison

Feature7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-oneSupporting Rationale
C-X Bond Dissociation Energy Lower (~276 - 290 kJ/mol for C-Br)Higher (~339 - 346 kJ/mol for C-Cl)The C-Br bond is weaker and more easily cleaved.[1]
Reactivity in Pd-Coupling HigherLowerOxidative addition to Pd(0) is more facile for the C-Br bond.[2][6]
Typical Reaction Conditions Milder (e.g., lower temperatures, less active catalysts)More Forcing (e.g., higher temperatures, specialized ligands)Reflects the higher energy barrier for C-Cl bond activation.[2]
Reactivity in SNAr LowerHigherThe more electronegative chlorine atom enhances the electrophilicity of the aromatic ring.[4][5]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are based on established procedures for structurally similar aryl bromides and can be adapted for the target molecules.[7][8][9]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a 7-halobenzoxepinone with a boronic acid.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialGrade
7-Bromo- or 7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one≥98%
Arylboronic AcidReagent Grade
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]Catalyst Grade
Sodium Carbonate (Na2CO3)Anhydrous
1,4-DioxaneAnhydrous
WaterDegassed

Procedure:

  • To an oven-dried Schlenk tube, add the 7-halobenzoxepinone (1.0 equiv), arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Note on Reactivity: For the 7-chloro analogue, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos) with Pd(OAc)2, and potentially higher temperatures, may be necessary to achieve comparable yields.[10]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between a 7-halobenzoxepinone and a primary or secondary amine.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

Reagent/MaterialGrade
7-Bromo- or 7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one≥98%
Amine (Primary or Secondary)Reagent Grade
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]Catalyst Grade
XantphosLigand Grade
Cesium Carbonate (Cs2CO3)Anhydrous
TolueneAnhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add the 7-halobenzoxepinone (1.0 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.5 equiv) to an oven-dried Schlenk tube.

  • Add the amine (1.2 equiv) and anhydrous toluene.

  • Seal the tube and heat in a preheated oil bath at 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Note on Reactivity: As with the Suzuki-Miyaura coupling, the 7-chloro-benzoxepinone will likely require more robust catalytic systems, such as those employing sterically hindered and electron-rich biarylphosphine ligands, to achieve efficient conversion.[11][12]

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for selecting the appropriate halide based on the desired transformation.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR'(L2) ArPdX->ArPdOR Ligand Exchange (Base, -HX) ArPdR Ar-Pd(II)-R'(L2) ArPdOR->ArPdR Transmetalation (R'-B(OR)2) ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)(L2)(R2NH)]+X- ArPdX->ArPdAmine Amine Coordination (R2NH) ArPdAmido Ar-Pd(II)-NR2(L2) ArPdAmine->ArPdAmido Deprotonation (Base, -HBase+X-) ArPdAmido->Pd0 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Comparison_Workflow Substrate Selection Workflow Start Desired Reaction? PdCoupling Palladium-Catalyzed Cross-Coupling Start->PdCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Bromo Prefer 7-Bromo Derivative PdCoupling->Bromo Chloro Prefer 7-Chloro Derivative SNAr->Chloro ReasonBromo Reason: Higher reactivity, milder conditions Bromo->ReasonBromo ReasonChloro Reason: Higher reactivity due to increased electrophilicity Chloro->ReasonChloro

Caption: Logical workflow for selecting the appropriate 7-halobenzoxepinone.

Conclusion

The choice between 7-bromo- and 7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a synthetic precursor is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and generally preferred substrate, allowing for milder reaction conditions and a broader catalyst scope. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is expected to be more reactive due to the increased electrophilicity of the aromatic ring. A thorough understanding of these fundamental reactivity principles is essential for the efficient and successful development of novel benzoxepinone-based compounds.

References

Biological Activity of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

However, based on the explored potential of the benzoxepinone scaffold, this guide provides a framework for the evaluation of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives. This includes a summary of the reported activities for structurally related compounds and detailed experimental protocols that would be essential for generating the necessary comparative data.

Potential Therapeutic Areas for Benzoxepinone Derivatives

Research into benzoxepinone and related heterocyclic structures suggests potential biological activities in several key areas:

  • Anticancer Activity: Various heterocyclic compounds are the focus of anticancer drug discovery. The evaluation of novel compounds typically involves screening against a panel of cancer cell lines to determine their cytotoxic effects.

  • Neuroprotection: Compounds with a benzoxepinone core are being explored for their potential in treating neurodegenerative diseases. Key assays in this area measure the ability of a compound to protect neuronal cells from various toxins or stressors.

  • Anti-inflammatory Activity: The anti-inflammatory potential of novel chemical entities is a significant area of pharmaceutical research. In vitro assays often involve measuring the inhibition of inflammatory mediators in stimulated immune cells.

Experimental Protocols for Biological Activity Screening

To facilitate the investigation of this compound derivatives, the following are detailed, standardized protocols for key in vitro biological assays.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
  • The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
  • The cells are treated with the compound dilutions and incubated for 48-72 hours. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin) are included.
  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol 2: In Vitro Neuroprotective Activity - Glutamate-Induced Excitotoxicity Assay

This protocol assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

1. Primary Neuronal Cell Culture:

  • Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
  • Cells are seeded on poly-D-lysine coated plates and maintained for 7-10 days before the experiment.

2. Assay Procedure:

  • The cultured neurons are pre-treated with various concentrations of the test compound for 1-2 hours.
  • Glutamate (e.g., 100 µM) is then added to induce excitotoxicity, and the cells are incubated for 24 hours. Control wells without glutamate and with vehicle are included.
  • Cell viability is assessed using the MTT assay as described in Protocol 1, or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

3. Data Analysis:

  • The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.
  • The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection) is determined from a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere.
  • The cells are pre-treated with different concentrations of the test compound for 1 hour.
  • LPS (1 µg/mL) is then added to stimulate the cells, and they are incubated for 24 hours. A vehicle control and a positive control (e.g., Dexamethasone) are included.
  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

3. Data Analysis:

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the supernatant of compound-treated cells to that of LPS-stimulated cells without treatment.
  • The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined from a dose-response curve.

Visualizing Experimental Workflows and Pathways

To guide the experimental process and understand the underlying biological mechanisms, diagrams can be generated using the DOT language.

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF-7, A549) culture Culture in appropriate medium cell_lines->culture seeding Seed cells in 96-well plates culture->seeding treatment Treat with 7-Bromo-benzoxepinone derivatives seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT solution incubation->mtt_add dissolve Dissolve formazan crystals mtt_add->dissolve read Measure absorbance at 570 nm dissolve->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 Value viability->ic50

Caption: Workflow for In Vitro Anticancer Activity Screening.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO produces Benzoxepinone 7-Bromo-benzoxepinone derivative Benzoxepinone->IKK Inhibits?

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Conclusion

While a direct comparative guide on the biological activity of this compound derivatives is not feasible due to the current lack of published quantitative data, the provided experimental protocols offer a clear path for researchers to generate the necessary information. The broader investigation into the benzoxepinone scaffold suggests that these compounds hold promise in several therapeutic areas. The systematic application of the outlined assays will be crucial in elucidating the specific biological activities of the 7-bromo substituted derivatives and enabling future comparative analyses.

A Comparative Guide to the In Vitro Screening of Novel 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold is a promising starting point for the development of novel therapeutic agents due to its unique structural features.[1][2] This guide provides a comparative analysis of a hypothetical series of its analogs, detailing their in vitro cytotoxic activity against common cancer cell lines. The objective is to present a framework for the initial screening and selection of lead compounds for further preclinical development, a critical step in the drug discovery process.[3][4] The data presented herein is for illustrative purposes, based on established methodologies for evaluating novel chemical entities.[5][6]

Comparative Cytotoxicity Data

The cytotoxic potential of the hypothetical analogs was quantified by determining their half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to reduce cell viability by 50%.[3] The screening was performed against three common cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control for comparison.

Compound IDR1-SubstitutionR2-SubstitutionIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
B0-01 (Parent) HH45.8 ± 3.152.3 ± 4.561.7 ± 5.2
B0-02 -OCH3H22.1 ± 1.928.4 ± 2.235.6 ± 3.0
B0-03 H-F15.7 ± 1.319.8 ± 1.724.1 ± 2.1
B0-04 -OCH3-F8.2 ± 0.711.5 ± 0.914.8 ± 1.3
B0-05 -Cl-Cl5.1 ± 0.47.9 ± 0.69.2 ± 0.8
Doxorubicin --0.9 ± 0.11.2 ± 0.11.5 ± 0.2
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[5] The assay measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5]

1. Cell Seeding:

  • Human cancer cell lines (MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the test compounds are prepared in complete medium to achieve final concentrations typically ranging from 0.1 µM to 100 µM.[5]

  • The medium from the cell plates is carefully removed, and 100 µL of the compound dilutions are added to the respective wells.

  • Control wells include a vehicle control (medium with DMSO) and a no-treatment control (cells in medium only).[5]

  • Plates are incubated for 48 hours at 37°C and 5% CO2.

3. MTT Addition and Formazan Solubilization:

  • Following the treatment period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[5]

  • After incubation, the medium containing MTT is carefully removed.

  • 100 µL of DMSO is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (MCF-7, A549, HeLa) Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Treatment 4. Cell Treatment (48h incubation) Seeding->Treatment CompoundPrep 3. Compound Dilution (Analog Series) CompoundPrep->Treatment MTT 5. MTT Addition (3-4h incubation) Treatment->MTT Solubilization 6. Formazan Solubilization (DMSO) MTT->Solubilization Readout 7. Absorbance Reading (570 nm) Solubilization->Readout Calculation 8. IC50 Calculation Readout->Calculation

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

G cluster_pathway Hypothetical Apoptosis Pathway Compound Benzoxepinone Analog Target Cellular Target (e.g., Kinase, DNA) Compound->Target ROS ↑ Reactive Oxygen Species (ROS) Target->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway leading to apoptosis induced by the analogs.

References

A Comparative Guide to Substituted Benzoxepinones: Structure-Activity Relationship and Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substituted benzoxepinones, focusing on their structure-activity relationships (SAR) as potent estrogen receptor (ER) modulators and their antiproliferative effects on breast cancer cells. The information is compiled from key research findings to facilitate further drug discovery and development efforts in this area.

Introduction to Benzoxepinones as Therapeutic Agents

Benzoxepinones represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain substituted benzoxepinones have emerged as potent selective estrogen receptor modulators (SERMs), exhibiting potential for the treatment of hormone-dependent cancers, such as breast cancer. Their mechanism of action often involves binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes and impacting cell proliferation and survival signaling pathways.

Structure-Activity Relationship (SAR) of Benzoxepinone Derivatives

The biological activity of substituted benzoxepinones is intricately linked to the nature and position of various substituents on their core structure. The following table summarizes the quantitative SAR data from a key study on a series of benzoxepin-derived estrogen receptor modulators. The study evaluated their antiproliferative activity in the MCF-7 human breast cancer cell line and their binding affinity for the estrogen receptor alpha (ERα).

Compound IDR1R2R3R4MCF-7 IC50 (nM)[1]ERα Relative Binding Affinity (%)[1]
1a HHHH1505.5
1b OHHHH2520.1
1c OMeHHH8010.2
1d HOHHH3018.9
1e HOMeHH958.7
1f HHOHH4515.4
1g HHFH5513.1
1h HHClH6012.5
1i HHHOH2025.3
1j HHHF3517.8
1k HHHCl4016.2

Key SAR Observations:

  • Hydroxyl groups are crucial for activity: The presence of hydroxyl groups, particularly at the R1 and R4 positions, significantly enhances both antiproliferative activity and ERα binding affinity (compare 1a with 1b and 1i ). This suggests that these hydroxyl groups may form key hydrogen bond interactions within the ligand-binding pocket of the estrogen receptor.

  • Methoxy groups reduce activity: Replacing hydroxyl groups with methoxy groups (compare 1b with 1c and 1d with 1e ) generally leads to a decrease in potency, indicating that the hydrogen-donating ability of the hydroxyl group is important.

  • Halogen substitution: The introduction of halogen atoms (F, Cl) at the R3 and R4 positions results in compounds with moderate to good activity ( 1g , 1h , 1j , 1k ). This suggests that electron-withdrawing groups and/or specific steric interactions in these positions can be tolerated and may contribute favorably to the overall activity profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR table are provided below.

Estrogen Receptor Binding Assay

The relative binding affinity of the benzoxepinone derivatives for the estrogen receptor alpha (ERα) was determined using a competitive binding assay.

Protocol:

  • Preparation of ERα: Recombinant human ERα was used.

  • Radioligand: [³H]-Estradiol was used as the radiolabeled ligand.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM DTT, and 1 mg/mL BSA.

  • Incubation: A fixed concentration of ERα and [³H]-Estradiol were incubated with increasing concentrations of the test compounds (substituted benzoxepinones) in the assay buffer. The incubation was carried out for 18 hours at 4°C.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal was added to the incubation mixture to adsorb the unbound radioligand. The mixture was then centrifuged.

  • Quantification: The radioactivity in the supernatant, corresponding to the amount of bound [³H]-Estradiol, was measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of [³H]-Estradiol (IC50) was determined. The relative binding affinity (RBA) was calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100%.

MCF-7 Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the substituted benzoxepinones was evaluated against the estrogen receptor-positive MCF-7 human breast cancer cell line using the MTT assay.

Protocol:

  • Cell Culture: MCF-7 cells were maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the substituted benzoxepinones for 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Signaling Pathways Modulated by Substituted Benzoxepinones

As estrogen receptor modulators, substituted benzoxepinones are expected to influence the downstream signaling pathways regulated by ER. While direct studies on the specific signaling effects of the compounds listed in the SAR table are limited, the known mechanisms of SERMs in breast cancer cells suggest modulation of key pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a plausible signaling pathway influenced by these compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Benzoxepinone Benzoxepinone ER Estrogen Receptor (ER) Benzoxepinone->ER Binding & Modulation PI3K PI3K ER->PI3K Modulation of non-genomic signaling MAPK Ras/Raf/MEK/ERK (MAPK Pathway) ER->MAPK Modulation of non-genomic signaling ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Inhibition Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Inhibition ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Transcription->Cell_Cycle_Arrest e.g., p21 up-regulation Apoptosis Apoptosis Gene_Transcription->Apoptosis e.g., Bax up-regulation

Figure 1: Proposed signaling pathway for substituted benzoxepinones in breast cancer cells.

Description of the Signaling Pathway:

Substituted benzoxepinones, acting as SERMs, bind to the estrogen receptor. This binding can lead to several downstream effects:

  • Genomic Pathway: The benzoxepinone-ER complex dimerizes and translocates to the nucleus. Here, it binds to Estrogen Response Elements (EREs) on the DNA, leading to altered transcription of target genes. This can result in the up-regulation of cell cycle inhibitors (like p21) and pro-apoptotic proteins (like Bax), ultimately leading to cell cycle arrest and apoptosis.

  • Non-Genomic Pathways: Estrogen receptors can also be present in the cytoplasm and at the cell membrane, where they can modulate non-genomic signaling pathways. Benzoxepinones may influence these pathways, such as the PI3K/Akt and MAPK (Ras/Raf/MEK/ERK) pathways. By inhibiting these pro-survival and pro-proliferative pathways, the compounds can further contribute to their anticancer effects.

Conclusion

The structure-activity relationship studies of substituted benzoxepinones have provided valuable insights into the key structural features required for potent anti-proliferative activity and estrogen receptor binding. The presence and position of hydroxyl groups are particularly important for enhancing biological activity. These compounds likely exert their anticancer effects through a combination of genomic and non-genomic signaling pathways modulated by the estrogen receptor. The data and experimental protocols presented in this guide offer a solid foundation for the rational design and development of novel benzoxepinone-based therapeutic agents for the treatment of breast cancer and other hormone-dependent diseases. Further investigation into the specific modulation of signaling pathways by these compounds will be crucial for their clinical translation.

References

comparative analysis of different synthetic routes to benzoxepinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds, the benzoxepinone core represents a valuable scaffold found in a variety of biologically active molecules. The efficient construction of this seven-membered ring system is a key challenge, and the selection of an appropriate synthetic strategy is paramount to the success of a research program. This guide provides a comparative analysis of prominent synthetic routes to benzoxepinones, offering a detailed examination of their methodologies, performance, and practical considerations.

At a Glance: Comparison of Synthetic Routes to Benzoxepinones

The following table summarizes the key quantitative parameters for the different synthetic routes discussed in this guide, providing a clear comparison to aid in methodological selection.

Synthetic RouteKey StrategyStarting MaterialsNumber of Key StepsTypical Overall YieldKey Reagents/Catalysts
Route 1 Ring-Closing Metathesis (RCM)Salicylaldehydes, Allyl Bromide, Vinyl Grignard Reagent464-85%Grubbs' Catalyst, MnO₂
Route 2 Intramolecular Friedel-Crafts Acylation2-Phenoxyacetic acids1 (for cyclization)Good to ExcellentTrifluoroacetic anhydride, Trifluoromethanesulfonic acid
Route 3 Tandem Oxa-Michael/Aldol Condensation1-Benzoxepin-5-ones, Salicylaldehydes1Fairly Good1,4-Diazabicyclo[2.2.2]octane (DABCO)
Route 4 Claisen Rearrangement and CyclizationSubstituted Phenols, Allylic Halides2+VariableLewis Acids, Bases

Route 1: Ring-Closing Metathesis (RCM)

This modern and versatile approach builds the benzoxepinone core through a multi-step sequence culminating in a ring-closing metathesis reaction. The synthesis typically commences from readily available salicylaldehydes.

Experimental Protocol

A representative protocol for the synthesis of 2H-1-benzoxepin-5-ones from salicylaldehydes involves the following four key steps:

  • O-allylation: The phenolic hydroxyl group of a salicylaldehyde is allylated using allyl bromide in the presence of a base like potassium carbonate.

  • Grignard Reaction: The aldehyde functionality is reacted with a vinyl Grignard reagent to introduce the second olefinic group.

  • Oxidation: The resulting secondary alcohol is oxidized to the corresponding α,β-unsaturated ketone using an oxidizing agent such as manganese dioxide (MnO₂).

  • Ring-Closing Metathesis: The diene intermediate is then subjected to ring-closing metathesis using a ruthenium catalyst, such as Grubbs' second-generation catalyst, to form the seven-membered benzoxepinone ring.[1]

General Procedure for the RCM step: The diene precursor is dissolved in an anhydrous solvent like dichloromethane, and a catalytic amount of Grubbs' catalyst (typically 5 mol%) is added. The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The product is then purified by silica gel column chromatography.

Performance Data
Starting MaterialProductYield of RCM Step
(2-Allyloxyphenyl)-2-propen-1-one2H-1-Benzoxepin-5-one76-84%
Substituted (2-allyloxyphenyl)-2-propen-1-onesSubstituted 2H-1-Benzoxepin-5-ones64-85% (overall)

Workflow Diagram

RCM_Workflow Salicylaldehyde Salicylaldehyde Allylated O-Allylated Salicylaldehyde Salicylaldehyde->Allylated Allyl Bromide, K₂CO₃ Diol Diene Alcohol Allylated->Diol VinylMgBr Dienone Dienone Precursor Diol->Dienone MnO₂ Benzoxepinone Benzoxepinone Dienone->Benzoxepinone Grubbs' Catalyst (RCM)

Caption: Workflow for Benzoxepinone Synthesis via RCM.

Route 2: Intramolecular Friedel-Crafts Acylation

A classic and direct approach to forming the benzoxepinone ring is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as a 2-phenoxyacetic acid derivative. This method relies on the electrophilic aromatic substitution to close the seven-membered ring.

Experimental Protocol

The key step in this route is the acid-catalyzed cyclization of a 2-phenoxyacetic acid.

General Procedure: The 2-phenoxyacetic acid is treated with a strong acid catalyst, such as trifluoroacetic anhydride or trifluoromethanesulfonic acid, at temperatures ranging from 0 °C to room temperature.[2] The choice of acid and reaction conditions can influence the selectivity of the cyclization, especially in cases where multiple cyclization pathways are possible. The reaction is typically monitored by TLC or HPLC, and upon completion, the product is isolated and purified.

Performance Data

While specific yields for a range of benzoxepinones via this route require further investigation, the intramolecular Friedel-Crafts acylation is generally a high-yielding reaction for the formation of cyclic ketones. Yields are often reported as "good to excellent," though they are highly substrate-dependent.

Logical Relationship Diagram

FC_Logic Precursor 2-Phenoxyacetic Acid Activation Acylium Ion Formation Precursor->Activation Strong Acid (e.g., TFAA) Cyclization Intramolecular Electrophilic Attack Activation->Cyclization Proximity Product Benzoxepinone Cyclization->Product Rearomatization

Caption: Logical Steps in Friedel-Crafts Acylation.

Route 3: Tandem Oxa-Michael/Aldol Condensation

This route employs a domino reaction sequence, which can be an efficient way to build molecular complexity in a single step. The reaction between a 1-benzoxepin-5-one and a salicylaldehyde can lead to more complex, fused benzoxepinone structures.

Experimental Protocol

This one-pot synthesis involves the reaction of a pre-formed 1-benzoxepin-5-one with a salicylaldehyde in the presence of a base.

General Procedure: A 1-benzoxepin-5-one and a salicylaldehyde are dissolved in a suitable solvent, and a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added. The reaction mixture is then heated to reflux for several hours. The domino sequence is initiated by an oxa-Michael addition, followed by an intramolecular aldol condensation and subsequent dehydration to yield the fused chromeno-benzoxepinone product.

Performance Data

This method has been reported to produce the target compounds in "fairly good yields," although specific quantitative data for a range of substrates would require further investigation.

Signaling Pathway Diagram

Oxa_Michael_Aldol cluster_0 Reaction Cascade 1-Benzoxepin-5-one 1-Benzoxepin-5-one Enolate Enolate 1-Benzoxepin-5-one->Enolate DABCO Oxa-Michael Adduct Oxa-Michael Adduct Enolate->Oxa-Michael Adduct + Salicylaldehyde Aldol Adduct Aldol Adduct Oxa-Michael Adduct->Aldol Adduct Intramolecular Aldol Fused Benzoxepinone Fused Benzoxepinone Aldol Adduct->Fused Benzoxepinone Dehydration

Caption: Cascade Reaction for Fused Benzoxepinones.

Route 4: Claisen Rearrangement and Cyclization

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can be utilized to synthesize precursors for benzoxepinone synthesis. This sigmatropic rearrangement of an allyl phenyl ether, followed by subsequent cyclization, offers another strategic approach.

Experimental Protocol

This route typically involves two key stages: the Claisen rearrangement and the subsequent cyclization.

  • Claisen Rearrangement: An appropriately substituted allyl phenyl ether is heated, often in the presence of a Lewis acid, to induce the[1][1]-sigmatropic rearrangement. This forms an ortho-allyl phenol.

  • Cyclization: The newly formed olefin and the phenolic hydroxyl group are then part of a precursor that can be cyclized to the benzoxepinone. The specific nature of this cyclization step (e.g., oxidation followed by intramolecular cyclization) will depend on the exact structure of the intermediate.

Performance Data

The yields for this route are highly variable and depend on the specific substrate and the conditions used for both the Claisen rearrangement and the subsequent cyclization steps.

Decision Workflow for Route Selection

The choice of the most suitable synthetic route depends on several factors, including the desired substitution pattern on the benzoxepinone core, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions.

Decision_Tree Start Desired Benzoxepinone Structure RCM_check Are substituted salicylaldehydes readily available? Start->RCM_check FC_check Is the corresponding phenoxyacetic acid accessible? RCM_check->FC_check No RCM Route 1: RCM RCM_check->RCM Yes Domino_check Is a fused, complex structure the target? FC_check->Domino_check No FC Route 2: Friedel-Crafts FC_check->FC Yes Claisen_check Can the target be accessed from an allyl phenyl ether? Domino_check->Claisen_check No Domino Route 3: Tandem Reaction Domino_check->Domino Yes Claisen Route 4: Claisen Rearrangement Claisen_check->Claisen Yes

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of benzoxepinones can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The Ring-Closing Metathesis (RCM) route offers a modern and flexible method with generally good yields, particularly for substituted analogues. The Intramolecular Friedel-Crafts Acylation provides a more direct and classical approach, which can be very efficient for specific substrates. Tandem reactions, such as the oxa-Michael/aldol condensation, offer an elegant way to rapidly build molecular complexity. Finally, the Claisen rearrangement provides another strategic entry point into precursors for benzoxepinone synthesis. The selection of the optimal route will ultimately be guided by the specific synthetic target, available resources, and the desired efficiency of the overall process. This guide serves as a starting point for researchers to make informed decisions in their synthetic endeavors.

References

cytotoxicity assays of novel compounds derived from 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel compounds derived from benzoxepinone scaffolds, structurally related to 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The data presented here is compiled from recent studies on similar heterocyclic compounds, offering a valuable reference for the evaluation of new potential anticancer agents.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various benzoxepinone and related heterocyclic derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzoxepinone Analogs Bauhinoxepin AHCT-116 (Colon)8.88--
Dibenzo[b,f]oxepines Compound 1dHCT116 (Colon)<10--
Compound 2iHCT116 (Colon)~20--
Compound 2jHCT116 (Colon)~20--
Flavanone/Chromanone Derivatives Derivative 1HCT-116 (Colon)~15Cisplatin~12
Derivative 1SW480 (Colon)~18Cisplatin~15
Derivative 1LoVo (Colon)~12Cisplatin~10
Derivative 1DLD-1 (Colon)~20Cisplatin~18
Derivative 1HT-29 (Colon)~25Cisplatin~22

Note: The IC50 values for Dibenzo[b,f]oxepine derivatives are estimated from graphical data.

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays commonly employed in the evaluation of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution[2]

  • Novel benzoxepinone derivatives dissolved in dimethyl sulfoxide (DMSO)[2]

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[3]

  • DMSO[3]

  • 96-well microplates[2]

  • CO2 incubator[2]

  • Microplate reader[3]

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the novel compounds. A vehicle control (DMSO) is also included. The plates are incubated for a further 24, 48, or 72 hours.[2][3]

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[2][3]

  • Formazan Solubilization: The medium is then aspirated, and DMSO is added to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from dose-response curves.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to measure drug-induced cytotoxicity and cell proliferation.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Novel benzoxepinone derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.

  • Cell Fixation: The cells are then fixed by adding cold TCA and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is then added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The optical density is proportional to the total protein mass, and IC50 values can be calculated.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of novel compounds.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation treatment Treatment with Novel Compounds compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_step Assay-specific step (e.g., MTT addition) incubation->assay_step measurement Absorbance/Fluorescence Measurement assay_step->measurement calculation IC50 Value Calculation measurement->calculation comparison Comparison with Reference Drugs calculation->comparison

Caption: General experimental workflow for cytotoxicity assessment.

Proposed Signaling Pathway: Induction of Apoptosis

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by novel therapeutic agents.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase novel_compound Novel Benzoxepinone Derivative bax Bax/Bak Activation novel_compound->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of Benzoxepinone-Based Compounds and Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a detailed comparison of the efficacy of a promising benzoxepinone-based compound, CX-4945 (Silmitasertib), and the well-established chemotherapy drug, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.

Introduction to the Compounds

CX-4945 (Silmitasertib) is a first-in-class, orally bioavailable small molecule inhibitor of protein kinase CK2.[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of cancers and is known to play a crucial role in cell growth, proliferation, and survival. By targeting CK2, CX-4945 represents a novel therapeutic strategy in oncology.[1]

Doxorubicin is a widely used anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[2] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis.[2]

Comparative Efficacy: In Vitro Studies

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
CX-4945 HuCCT1Cholangiocarcinoma7.3[3]
EGI-1Cholangiocarcinoma9.5[3]
Liv27Cholangiocarcinoma9.4[3]
CLL Biopsy SamplesChronic Lymphocytic Leukemia< 1[4]
Doxorubicin MCF-7Breast Cancer2.50 ± 1.76[5][6]
HeLaCervical Cancer2.92 ± 0.57[5][6]
M21Melanoma2.77 ± 0.20[5][6]
BFTC-905Bladder Cancer2.26 ± 0.29[5][6]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[5][6]
SK-OV-3Ovarian Cancer0.0048[5]
HEY A8Ovarian Cancer0.0074[5]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action

CX-4945: Targeting the CK2 Signaling Pathway

CX-4945 is a potent and selective ATP-competitive inhibitor of the CK2 holoenzyme.[1] The inhibition of CK2 by CX-4945 has been shown to suppress the phosphorylation of key downstream mediators in the PI3K/Akt signaling pathway.[1] This pathway is critical for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Specifically, CX-4945 has been demonstrated to reduce the phosphorylation of Akt and the tumor suppressor PTEN.[3]

CX4945_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors PTEN PTEN PTEN->PIP3 dephosphorylates CK2 CK2 CK2->Akt phosphorylates (S129) CK2->PTEN phosphorylates CX4945 CX-4945 CX4945->CK2 inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival

Caption: CX-4945 inhibits CK2, impacting the PI3K/Akt signaling pathway.
Doxorubicin: A Multi-faceted Approach to Cytotoxicity

Doxorubicin's anticancer activity is attributed to a combination of mechanisms. It intercalates into the DNA, which disrupts DNA replication and transcription.[2] Furthermore, it inhibits topoisomerase II, an enzyme critical for relaxing DNA supercoils, leading to DNA strand breaks.[2] Doxorubicin is also known to generate reactive oxygen species (ROS), which induce oxidative stress and contribute to apoptosis.[2]

Synergistic Potential of CX-4945

Several studies have highlighted the potential of CX-4945 to enhance the efficacy of standard chemotherapeutic agents. Research has shown that CX-4945 can act synergistically with drugs like gemcitabine and cisplatin in cholangiocarcinoma models, leading to greater tumor growth inhibition than either treatment alone.[3] In acute myeloid leukemia (AML), CX-4945 has been shown to sensitize cancer cells to the effects of daunorubicin, an anthracycline similar to doxorubicin.[7] Furthermore, CX-4945 treatment has been observed to increase the accumulation of doxorubicin in multidrug-resistant cells, suggesting a role in overcoming chemoresistance.[8]

Experimental Protocols

The following outlines a general methodology for assessing the in vitro efficacy of anticancer compounds, based on protocols described in the cited literature.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., CX-4945 or Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[6]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Addition Add Varying Concentrations of CX-4945 or Doxorubicin Seeding->Drug_Addition Incubation Incubate for 24-72 hours Drug_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: General workflow for in vitro cell viability (MTT) assay.

Conclusion

The benzoxepinone-based compound CX-4945 demonstrates significant anticancer activity by targeting the protein kinase CK2 and inhibiting the pro-survival PI3K/Akt signaling pathway. While a direct monotherapy efficacy comparison with the standard-of-care drug Doxorubicin is challenging due to a lack of head-to-head studies, the available preclinical data suggests that CX-4945 is a potent anticancer agent. Notably, its ability to synergize with and enhance the efficacy of conventional chemotherapeutics, as well as its potential to overcome drug resistance, positions CX-4945 as a promising candidate for combination therapies in the treatment of various cancers. Further research involving direct comparative studies is warranted to fully elucidate its therapeutic potential relative to existing drugs.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a halogenated organic hazardous waste. Segregate from non-halogenated waste streams and dispose of via accredited hazardous waste incineration.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the safety precautions for structurally similar brominated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage:

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

  • Keep containers tightly closed when not in use.

Quantitative Safety Data

ParameterValue/InformationSource/Analogue
Chemical Formula C₁₀H₉BrO₂This compound
Molecular Weight 241.08 g/mol This compound
Appearance Yellow liquidThis compound
Boiling Point 118-127 °C at 5 mmHgThis compound
Hazard Statements (Analogue) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one[1]
Precautionary Statements (Analogue) P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P317: IF SWALLOWED: Get medical helpP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one[1]
Ecological Hazards Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects.This compound

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be handled as halogenated organic hazardous waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes).

  • Crucially, this waste must be segregated into a dedicated container for halogenated organic waste . Do not mix with non-halogenated organic or aqueous waste streams.

2. Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container with a secure screw-top cap.

  • The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste ".

  • List all chemical constituents and their approximate concentrations on the label.

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within or near the laboratory.

  • Keep the container closed at all times except when adding waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.

4. Disposal Request and Collection:

  • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for waste pickup requests.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert personnel.

  • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container and dispose of it as halogenated organic hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate Segregate into a dedicated 'Halogenated Organic Waste' container is_halogenated->segregate Yes non_halogenated Follow disposal procedures for non-halogenated waste (Incorrect Pathway) is_halogenated->non_halogenated No label Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' and list all contents segregate->label store Store in a designated satellite accumulation area label->store request_pickup Arrange for disposal through EHS or a licensed contractor store->request_pickup incinerate Dispose via licensed hazardous waste incineration request_pickup->incinerate

Caption: Disposal workflow for this compound.

Experimental Protocol Logic

The following diagram outlines the logical flow for handling and disposal within a typical experimental workflow involving this compound.

start Experiment Planning ppe Don Appropriate PPE start->ppe handling Handle compound in a well-ventilated area (fume hood) ppe->handling experiment Perform Experiment handling->experiment waste_generation Generate Waste Streams experiment->waste_generation liquid_waste Liquid Waste (Pure compound, solutions) waste_generation->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes, etc.) waste_generation->solid_waste Solid halogenated_container Place in 'Halogenated Organic Waste' container liquid_waste->halogenated_container solid_waste->halogenated_container end Proceed with Disposal Protocol halogenated_container->end

Caption: Experimental workflow and waste handling logic.

References

Essential Safety and Operational Protocols for 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a brominated organic compound, adherence to strict safety protocols is paramount to mitigate risks and ensure a safe laboratory environment.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions for handling this chemical.

Key Properties:

  • Molecular Formula: C10H9BrO2[2]

  • Molecular Weight: 241.08[2]

  • Appearance: Typically a yellow powder solid[3]

  • Storage: Store at room temperature in a cool, dry, well-ventilated area away from direct sunlight and heat.[1][4] Keep containers tightly sealed.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling brominated organic compounds to prevent skin and eye contact, as well as inhalation of any dust or vapors.[1][5]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[1][5]A full-face shield worn over safety goggles.[1][5]
Hand Chemical-resistant gloves (e.g., nitrile).[4][6] Inspect prior to use.[1]Double-gloving with appropriate material; consult glove compatibility charts.[1]
Body Laboratory coat, long pants, and closed-toe/heel shoes.[1][6]A flame-resistant lab coat or a chemical-resistant apron.[1]
Respiratory Not typically required when using a properly functioning fume hood.A respirator with appropriate cartridges may be necessary for emergencies or large-scale work.[1]

Experimental Workflow and Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps for a typical laboratory experiment involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_area Prepare work area (fume hood) prep_sds->prep_area prep_ppe Assemble necessary PPE prep_area->prep_ppe prep_spill Have spill cleanup materials ready prep_ppe->prep_spill don_ppe Don appropriate PPE prep_spill->don_ppe measure Weigh/measure compound in fume hood don_ppe->measure transfer Transfer to reaction vessel measure->transfer decontaminate Decontaminate glassware and surfaces transfer->decontaminate dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

Personal Protective Equipment (PPE) Donning and Doffing Procedure

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Safety Goggles/Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Safety Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.[5]

Table 2: Waste Disposal Plan

Waste TypeDisposal ContainerProcedure
Solid Waste Designated "Halogenated Organic Waste" container.[6]Collect contaminated lab supplies (e.g., gloves, filter paper) in a labeled, sealed container.[1]
Aqueous Waste Designated "Halogenated Organic Waste" container.Aqueous solutions containing the compound should be collected separately as hazardous waste.[1]
Surplus/Non-recyclable Solutions Original or compatible, sealed waste container.Offer to a licensed professional waste disposal company. May involve dissolving in a combustible solvent for incineration.[5]

Important Disposal Considerations:

  • Never dispose of halogenated organic substances down laboratory drains.[6]

  • All waste containers must be clearly labeled and stored in a cool, dry, and well-ventilated area.[5][7]

  • Follow all institutional and local regulations for hazardous waste disposal.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.